molecular formula C27H42ClNO6 B1434876 Metoprolol IMpurity 12 CAS No. 1486464-40-7

Metoprolol IMpurity 12

Cat. No.: B1434876
CAS No.: 1486464-40-7
M. Wt: 512.1 g/mol
InChI Key: DLLKKRCTYCMVLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metoprolol IMpurity 12 is a useful research compound. Its molecular formula is C27H42ClNO6 and its molecular weight is 512.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]-propan-2-ylamino]-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO6.ClH/c1-21(2)28(17-24(29)19-33-26-9-5-22(6-10-26)13-15-31-3)18-25(30)20-34-27-11-7-23(8-12-27)14-16-32-4;/h5-12,21,24-25,29-30H,13-20H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLKKRCTYCMVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(COC1=CC=C(C=C1)CCOC)O)CC(COC2=CC=C(C=C2)CCOC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1486464-40-7
Record name 1,1'-((1-Methylethyl)imino)bis(3-(4-(2-methoxyethyl)phenoxy)-2-propanol) hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1486464407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-((1-METHYLETHYL)IMINO)BIS(3-(4-(2-METHOXYETHYL)PHENOXY)-2-PROPANOL) HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCP5NV8XQB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Profile: Metoprolol Impurity 12 (USP Related Compound B)

[1][2]

Content Type: Technical Whitepaper / Analytical Guide Subject: Identification, Formation, and Control of CAS 56718-76-4[1]

Executive Summary & Nomenclature Disambiguation

Critical Note on Nomenclature: The designation "Metoprolol Impurity 12" is a non-pharmacopoeial, vendor-specific identifier often found in industrial catalogs (e.g., ChemicalBook, custom synthesis libraries).[2] It predominantly maps to Metoprolol USP Related Compound B .[2]

Researchers must verify the chemical identity using the CAS number, as "Impurity 12" is not a standardized designation in the European Pharmacopoeia (EP) or United States Pharmacopeia (USP).[2]

Target Analyte:

  • Common Name: Metoprolol Chlorohydrin Impurity[2]

  • Pharmacopoeial Designation: Metoprolol USP Related Compound B[1][3][4][5][6]

  • Chemical Name: 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol[7][1][8]

Physicochemical Identification

The following data establishes the definitive identity of the impurity for Certificate of Analysis (CoA) validation and regulatory filing.

ParameterTechnical Specification
CAS Number 56718-76-4
Molecular Weight 244.71 g/mol
Molecular Formula C₁₂H₁₇ClO₃
Appearance Colorless to pale yellow viscous oil (typically)
Solubility Soluble in Methanol, Acetonitrile, DMSO; sparingly soluble in water.[7][1][3][9]
pKa ~13.0 (Calculated, -OH group)
LogP ~1.8 - 2.1

Structural SMILES: COCCc1ccc(OCC(O)CCl)cc1[1]

Mechanistic Formation Pathway

Metoprolol is synthesized via the alkylation of 4-(2-methoxyethyl)phenol.[2][1] Impurity 12 (USP Related Compound B) is a critical process-related impurity arising from the reaction with epichlorohydrin.[2][1]

Formation Logic:
  • Primary Route: The coupling of 4-(2-methoxyethyl)phenol with epichlorohydrin typically yields the epoxide intermediate (Metoprolol Epoxide).[2][1]

  • Impurity Genesis: In the presence of chloride ions (often from the catalyst or HCl formed during the reaction) or incomplete ring closure, the epoxide ring opens to form the chlorohydrin derivative (Impurity 12).[2]

  • Significance: As a chlorohydrin, this compound is a structural alert for potential genotoxicity (alkylating agent), necessitating strict control limits (often ppm level) under ICH M7 guidelines.[2]

Metoprolol_Impurity_PathwayPhenol4-(2-methoxyethyl)phenol(Starting Material)Intermediate_EpoxideMetoprolol Epoxide(Intermediate)Phenol->Intermediate_Epoxide+ Epichlorohydrin(Base catalyzed)Impurity_12This compound(USP Related Compound B)CAS: 56718-76-4Phenol->Impurity_12Direct Ring Opening(+ Cl- ions)EpichlorohydrinEpichlorohydrinIntermediate_Epoxide->Impurity_12HCl / Acidic Conditions(Ring Opening)MetoprololMetoprolol(API)Intermediate_Epoxide->Metoprolol+ Isopropylamine

Figure 1: Mechanistic pathway showing the genesis of Impurity 12 (Chlorohydrin) from the epoxide intermediate or direct synthesis failure.[2]

Analytical Control Strategy

Due to the lack of a chromophore distinct from the parent drug, separation efficiency is paramount.[2] The chlorohydrin moiety makes this impurity slightly more polar than the epoxide but less polar than the final API (Metoprolol).[2]

A. HPLC Method (Reverse Phase)

This protocol separates Impurity 12 from Metoprolol and the Epoxide impurity.[2]

  • Column: C18 (e.g., Zorbax SB-C18 or equivalent), 250 x 4.6 mm, 5 µm.[2][1]

  • Mobile Phase A: Phosphate Buffer (pH 3.0) + Ion Pairing Agent (Sodium Dodecyl Sulfate - optional for resolution).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-5 min: 15% B[1]

    • 5-25 min: 15% → 40% B

    • 25-35 min: 40% B

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 223 nm (Isosbestic point) or 275 nm (Aromatic absorption).[2]

  • Retention Time (Relative): Impurity 12 typically elutes before Metoprolol but after more polar degradants.[2]

B. Mass Spectrometry (LC-MS/MS) for Trace Quantitation

For genotoxic impurity (GTI) screening at ppm levels:

  • Ionization: ESI Positive Mode (+).

  • Precursor Ion: [M+H]⁺ = 245.1 m/z (Chlorine isotope pattern ³⁵Cl/³⁷Cl is critical for confirmation).[2]

  • Key Fragment: Loss of the chlorohydrin tail.[2]

Analytical_Workflowcluster_HPLCSeparation (HPLC)cluster_DetectionIdentificationSampleCrude Metoprolol SampleColumnC18 Stationary Phase(Hydrophobic Interaction)Sample->ColumnElutionGradient Elution(Buffer pH 3.0 / ACN)Column->ElutionUVUV @ 223nm(Routine QC)Elution->UVMSMS (ESI+)[M+H]+ 245.1(Trace Analysis)Elution->MS

Figure 2: Analytical workflow for the isolation and identification of this compound.[1]

Regulatory & Safety Implications

Classification: this compound contains a chlorohydrin structural alert.[2] While Metoprolol itself is a beta-blocker, the chlorohydrin precursor is considered a Potential Genotoxic Impurity (PGI) .[2]

  • ICH M7 Guidelines: Must be controlled to specific daily intake limits (TTC: 1.5 µ g/day ) if mutagenicity is confirmed, or controlled as a regular impurity if proven non-mutagenic via Ames test.[2]

  • Control Limit: Typically NMT (Not More Than) 0.15% in the final API for general impurities, but often much lower (ppm range) if classified as a mutagen.[2]

References
  • United States Pharmacopeia (USP). Metoprolol Succinate Monograph: Related Compound B.[2][5] USP-NF.[2][1] (Designates the chlorohydrin structure as Related Compound B).[2]

  • ChemicalBook. CAS 56718-76-4 Entry.[2][1][6] (Identifies "this compound" as a synonym for the chlorohydrin).[2]

  • European Pharmacopoeia (Ph.[2][10] Eur.). Metoprolol Tartrate Monograph 1028.[2][9] (Provides the standard impurity profile A-O for cross-reference).

  • BOC Sciences. Metoprolol Impurity Profiling. (Note: Some vendors map "Impurity 12" to the Dimer/Related Compound D; however, the CAS 56718-76-4 is the predominant chemical match for the chlorohydrin).[2]

Technical Deep Dive: Impurity Genesis and Control in Metoprolol Succinate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Metoprolol Succinate, a selective


-receptor blocker, relies on a nucleophilic ring-opening of an epoxide intermediate by isopropylamine.[1] While the primary pathway is chemically straightforward, the process is susceptible to a specific profile of impurities driven by competitive kinetics, starting material quality, and hydrolytic instability.

This technical guide dissects the origin of critical impurities—specifically the dimeric impurity (Impurity O) , hydrolysis products (Impurity D) , and starting material carryovers (Impurity B) . It provides a causal analysis of their formation and establishes a self-validating control strategy based on reaction stoichiometry, temperature modulation, and feedstock purity.

Synthetic Architecture & Impurity Ingress

The industrial synthesis of Metoprolol typically proceeds via a two-step sequence starting from 4-(2-methoxyethyl)phenol .[1]

Step 1: O-Alkylation (Epoxide Formation)

The phenol is reacted with epichlorohydrin in the presence of a base (NaOH/KOH) to form the intermediate 4-(2-methoxyethyl)phenyl glycidyl ether .[1]

  • Critical Risk: Hydrolysis of the epoxide ring leads to the diol (Impurity D).

Step 2: Aminolysis (Ring Opening)

The epoxide intermediate is treated with isopropylamine (IPA) to yield Metoprolol base.

  • Critical Risk: The product (Metoprolol) is a secondary amine that remains nucleophilic. If local concentrations of epoxide are high, Metoprolol competes with IPA for the epoxide, forming the tertiary amine dimer (Impurity O) .

Visualization: Pathway & Impurity Entry Points

Metoprolol_Synthesis SM1 4-(2-methoxyethyl)phenol (Impurity B) Epoxide Epoxide Intermediate (Glycidyl Ether) SM1->Epoxide + Epi / NaOH ImpC Impurity C (Aldehyde) SM1->ImpC Aldehyde contam. Epi Epichlorohydrin Meto Metoprolol Base Epoxide->Meto + IPA ImpD Impurity D (Diol) Epoxide->ImpD Hydrolysis (H2O) ImpO Impurity O (Dimer) IPA Isopropylamine (w/ Ethylamine Impurity) ImpA Impurity A (Ethyl Analog) IPA->ImpA Ethylamine contam. Meto->ImpO + Epoxide (Competitive)

Figure 1: Synthetic pathway illustrating the genesis of EP Impurities A, B, C, D, and O.

Impurity Genealogy: Mechanism & Origin

The European Pharmacopoeia (EP) and USP specify several related substances. Understanding their mechanistic origin is the first step in control.

Impurity (EP)Chemical Name / Structure DescriptionOrigin MechanismCriticality
Impurity A 1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-olReagent Purity: Arises from ethylamine contamination present in commercial isopropylamine.[1]High (Process dependent)
Impurity B 4-(2-methoxyethyl)phenolUnreacted Material: Residual starting material due to incomplete conversion in Step 1.[1]Medium (Purgeable)
Impurity C 4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehydeFeedstock Purity: Formed from 4-hydroxybenzaldehyde , a common impurity in the starting phenol.[1]High (Structure dependent)
Impurity D 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diolSide Reaction: Hydrolysis of the epoxide ring by moisture in the reaction matrix or during workup.[1]High (Stability indicating)
Impurity O 1,1'-[(1-Methylethyl)imino]bis[3-[4-(2-methoxyethyl)phenoxy]propan-2-ol]Competitive Kinetics: The "Dimer."[1] Metoprolol reacts with a second molecule of epoxide.Critical (Hard to remove)
Deep Dive: The Dimerization Mechanism (Impurity O)

The formation of Impurity O is a classic example of competitive nucleophilic attack .

  • Primary Reaction:

    
    : Epoxide + 
    
    
    
    (IPA)
    
    
    Metoprolol (Secondary Amine).[1]
  • Secondary Reaction:

    
    : Epoxide + Metoprolol 
    
    
    
    Impurity O (Tertiary Amine).

Since Metoprolol is a nucleophile, it competes with IPA for the remaining epoxide. If the concentration of IPA drops or if the reaction temperature favors


, the dimer forms. Control relies on maintaining a high molar excess of IPA. [1]

Control Strategies: The "Why" and "How"

Suppression of Impurity O (Dimer)
  • Causality: The rate of dimerization is proportional to

    
    .
    
  • Protocol: Use a high molar equivalent of Isopropylamine (typically 3.0 – 6.0 equivalents ). This ensures that

    
    , statistically favoring the primary amine attack.
    
  • Process Parameter: Dosing sequence. Add the epoxide solution TO the amine (inverse addition). This ensures the epoxide always encounters a vast excess of amine, minimizing the probability of encountering a Metoprolol molecule.

Control of Impurity D (Diol)
  • Causality: Epoxides are labile to acid/base catalyzed hydrolysis.[1]

  • Protocol: Minimize water content in the amination step. If Step 1 (epoxidation) uses aqueous base, a rigorous phase separation and azeotropic drying of the organic layer (e.g., Toluene) is required before adding IPA.

  • Process Parameter: Reaction temperature. Maintain amination < 50°C initially to prevent rapid hydrolysis if trace moisture is present.

Control of Impurity A & C (Feedstock)
  • Causality: Direct carryover of impurities in reagents.

  • Protocol:

    • Impurity A: Specification control of Isopropylamine (Ethylamine < 0.1%).

    • Impurity C: Specification control of 4-(2-methoxyethyl)phenol (4-hydroxybenzaldehyde < 0.1%).

Visualization: Control Logic

Control_Strategy Input_IPA Input: Isopropylamine Param_Ratio Control: Molar Ratio > 4:1 (IPA : Epoxide) Input_IPA->Param_Ratio Input_Epi Input: Epoxide Soln Param_Add Control: Inverse Addition (Epoxide into Amine) Input_Epi->Param_Add Result_Dimer Suppression of Impurity O (Dimer) Param_Ratio->Result_Dimer Kinetic Bias Param_Add->Result_Dimer Local Conc. Control Param_Water Control: Water < 0.5% Result_Diol Suppression of Impurity D (Diol) Param_Water->Result_Diol Prevents Hydrolysis

Figure 2: Process control loop for mitigating critical impurities.

Analytical Methodologies

Routine monitoring requires separating the highly polar amine impurities from the neutral starting materials.

  • Technique: HPLC (High-Performance Liquid Chromatography).[1]

  • Column: C18 (e.g., Agilent Poroshell 120 EC-C18) or Phenyl-Hexyl for enhanced selectivity of aromatic impurities.[1]

  • Mobile Phase:

    • A: Ammonium Acetate buffer (pH ~10 for basic stability or pH 3.0 with phosphate). Note: High pH is often preferred for amines to improve peak shape, but silica stability is a concern.

    • B: Acetonitrile.[1]

  • Detector: UV at 225 nm (aromatic ring absorption).

  • Resolution Criteria: Critical resolution required between Metoprolol and Impurity O (Dimer).

Representative Experimental Protocol (Self-Validating)

This protocol incorporates the control strategies discussed above.

Objective: Synthesis of Metoprolol Base with Impurity O < 0.1%.

  • Epoxide Preparation (Step 1):

    • Charge 4-(2-methoxyethyl)phenol (1.0 eq) and Epichlorohydrin (1.5 eq) into a reactor.[1]

    • Add aqueous NaOH slowly at 40-45°C. Stir for 4 hours.

    • Validation Point: TLC/HPLC must show < 1% Phenol (Impurity B).

    • Workup: Separate phases. Wash organic layer with water. Critical: Distill organic solvent (e.g., Toluene) azeotropically to remove water. Target KF < 0.1% to prevent Impurity D.

  • Amination (Step 2 - Inverse Addition):

    • Charge Isopropylamine (5.0 eq) into a clean reactor. Cool to 10-15°C.[1]

    • Slowly add the dried Epoxide/Toluene solution to the amine over 2 hours.[1]

    • Rationale: Maintaining the amine pool ensures the epoxide is instantly consumed by IPA, preventing it from reacting with formed Metoprolol (Impurity O suppression).

    • Warm to reflux (approx. 50-55°C) for 3 hours.

  • Isolation:

    • Distill off excess Isopropylamine and Toluene.[1]

    • Dissolve residue in Acetone.[1] Add Succinic acid (0.5 eq) to form the salt.

    • Crystallize from Acetone/Methanol.[1]

    • Final QC: HPLC analysis for Impurity A, B, C, D, and O.

References

  • USP/EP Monograph Data: Metoprolol Succinate USP / Metoprolol Tartrate EP. Pharmacopoeial forums provide the definitive spectral data for Impurities A, B, C, and D.

  • Impurity O Structure: Veeprho. Metoprolol EP Impurity O | CAS 154784-36-8.[1][2][3][4] Link

  • Impurity B Identification: GalChimia. Metoprolol Impurity B (EP) - CAS 56718-71-9.[1][5][6] Link

  • Synthesis & Impurity Profiling: Research Journal of Pharmacy and Technology. Comprehensive Investigation and Exploration of Metoprolol Impurities. Link

  • Analytical Method: Agilent Technologies. Modernizing the USP Monograph for Impurity Profiling of Metoprolol Tartrate. Link

  • Synthesis of Impurity D: ACG Publications. Ultrasound-assisted efficient synthesis of Metoprolol EP impurity D. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Metoprolol, a selective


-receptor blocker, presents a complex impurity profile derived from its synthesis (via the epichlorohydrin route) and oxidative degradation. For analytical scientists, the challenge lies not just in separation, but in navigating the divergent nomenclature and specifications between the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).

This guide provides a definitive technical breakdown of Metoprolol’s related compounds. It synthesizes the "why" behind impurity formation with a modernized, self-validating analytical protocol designed to resolve critical isomeric and homologous impurities that traditional methods often miss.

Regulatory Landscape: The "Rosetta Stone" of Impurities

One of the most frequent sources of error in global filing is the misalignment of impurity designations. The USP and EP do not map 1:1. Below is the harmonized translation required for cross-market compliance.

USP DesignationEP DesignationChemical IdentityOriginCriticality
Related Compound A Impurity A 1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-olSynthesis (Amine Contaminant)High : Homologue, difficult to separate.
Related Compound B Not Listed (Distinct from EP B)1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-olSynthesis (Intermediate)Med : Genotoxic potential (Chlorohydrin).
Not ListedImpurity B 4-(2-Methoxyethyl)phenolSynthesis (Starting Material)Low : Elutes early, easily detected.
Related Compound C Impurity C 4-(2-Hydroxy-3-isopropylaminopropoxy)benzaldehydeDegradation (Oxidative)High : Major degradation product.
Related Compound D Impurity O Bis-ether derivative (Dimer)Synthesis (Side Reaction)High : Late eluter, hydrophobic.
Not ListedImpurity D 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diolSynthesis (Hydrolysis)Med : Polar, elutes near void volume.

Expert Insight: Do not confuse USP Related Compound B (the chlorohydrin) with EP Impurity B (the phenol starting material). Their retention times and response factors differ significantly.

Chemical Genealogy & Mechanistic Origins

Understanding the root cause of impurity formation allows for proactive process control. The pathway below visualizes the critical branch points in the Metoprolol synthesis.

  • Synthesis Route: The reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin forms an epoxide intermediate.

  • Branch Point 1 (Impurity A): Contamination of the isopropylamine reagent with ethylamine leads to the ethyl-analogue.

  • Branch Point 2 (Impurity D/O): The secondary amine of Metoprolol reacts with a second molecule of the epoxide intermediate, forming a "dimer."

Metoprolol_Impurity_Pathway Start 4-(2-Methoxyethyl)phenol (EP Impurity B) Epoxide Epoxide Intermediate (1,2-Epoxy-3-...) Start->Epoxide + Epichlorohydrin Epichlorohydrin Epichlorohydrin Metoprolol METOPROLOL TARTRATE/SUCCINATE Epoxide->Metoprolol + Isopropylamine (Main Rxn) ImpA USP Rel. Comp. A / EP Imp A (Ethyl Analogue) Epoxide->ImpA + Ethylamine ImpB_USP USP Rel. Comp. B (Chlorohydrin) Epoxide->ImpB_USP + HCl / Quenching ImpD_EP EP Impurity D (Diol) Epoxide->ImpD_EP + H2O (Hydrolysis) Isopropylamine Isopropylamine Ethylamine Ethylamine (Contaminant) ImpD_USP USP Rel. Comp. D / EP Imp O (Dimer) Metoprolol->ImpD_USP + Epoxide (Side Rxn) ImpC USP Rel. Comp. C / EP Imp C (Aldehyde) Metoprolol->ImpC Oxidation (Degradation)

Figure 1: Mechanistic pathway of Metoprolol impurity formation. Note the divergence of synthesis byproducts (A, B, D) vs. degradation products (C).

Analytical Strategy: Modernized HPLC Protocol

Traditional USP methods utilize ion-pairing agents (Sodium Dodecyl Sulfate) on C8 columns. While effective, these methods are notorious for long equilibration times and incompatibility with MS detection.

The following protocol is a modernized, self-validating system using a C18 or Phenyl-Hexyl stationary phase. It eliminates ion-pairing reagents, ensuring robustness and MS-compatibility for troubleshooting.

Method Principles (Causality)
  • Stationary Phase: A C18 column with high carbon load is selected to retain the polar "Diol" (EP Impurity D) while resolving the structural homologue (Impurity A) from the main peak.

  • Mobile Phase: A simple Ammonium Acetate buffer controls the ionization of the secondary amine (pKa ~9.7), improving peak shape without the memory effects of SDS.

Experimental Protocol

Reagents:

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate (volatile buffer)

  • Glacial Acetic Acid (pH adjustment)

  • Milli-Q Water

Chromatographic Conditions:

ParameterSetting
Column Agilent Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm) or equivalent L1
Flow Rate 0.5 mL/min
Injection Vol 2.0 µL
Column Temp 30°C
Detection UV at 280 nm (Selectivity for aromatic ring)
Buffer 10 mM Ammonium Acetate, pH adjusted to 4.5 with Acetic Acid

Gradient Program:

Time (min)Mobile Phase A (Buffer) %Mobile Phase B (ACN) %Purpose
0.09010Initial retention of polar Diol
5.05050Elution of Metoprolol & Impurity A
8.02080Elution of hydrophobic Dimer (USP D)
10.09010Re-equilibration
System Suitability (Self-Validation)

Before running samples, the system must pass these criteria to ensure data integrity:

  • Resolution (Rs): NLT 1.5 between Metoprolol and Related Compound A. Why: This is the critical pair; if these merge, the method fails.

  • Tailing Factor: NMT 2.0 for the Metoprolol peak.

  • Sensitivity: S/N ratio > 10 for Related Compound C at the reporting threshold (0.05%).

Troubleshooting & Advanced Characterization

Scenario: Co-elution of Impurity A

Impurity A (Ethyl analogue) is structurally almost identical to Metoprolol (Isopropyl).

  • Diagnosis: If resolution < 1.5, the gradient slope at 5-8 mins is likely too steep.

  • Fix: Shallow the gradient ramp from 10% B to 30% B over 10 minutes. This utilizes the subtle hydrophobicity difference between the ethyl and isopropyl groups.

Scenario: "Ghost" Peaks (EP Impurities M & N)

EP Impurities M and N are alpha-hydroxyamines lacking strong UV chromophores.

  • Detection: They will not appear clearly at 280 nm.

  • Solution: Use HILIC-CAD (Charged Aerosol Detection). The HILIC mode retains these polar amines, and CAD provides universal detection independent of chromophores.

Analytical_Workflow Sample Sample Preparation (1 mg/mL in Mobile Phase) LC LC Separation (C18 Gradient) Sample->LC Decision Check Resolution (Metoprolol vs Imp A) LC->Decision Pass Quantify Impurities (UV 280nm) Decision->Pass Rs > 1.5 Fail Troubleshoot: Adjust Gradient Slope Decision->Fail Rs < 1.5 Advanced Advanced: Check for M/N (HILIC-CAD) Pass->Advanced If Mass Balance Fails

Figure 2: Decision tree for analytical workflow and troubleshooting.

References

  • European Directorate for the Quality of Medicines (EDQM). Metoprolol Succinate Monograph 1448. European Pharmacopoeia (Ph.[1][2] Eur.). [Link]

  • Agilent Technologies. Modernizing the USP Monograph for Impurity Profiling of Metoprolol Tartrate. Application Note 5991-4629EN. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 62936, Metoprolol Acid.[Link]

Sources

Methodological & Application

Application Note: A Robust HILIC-CAD Method for the Development and Validation of Non-Chromophoric Metoprolol Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the development and validation of a robust analytical method for the quantification of non-chromophoric impurities in Metoprolol, specifically focusing on Metoprolol Impurity M and Impurity N. Due to the absence of a significant UV chromophore in these impurities, a standard HPLC-UV approach is insufficient.[1][2] This guide outlines a Hydrophilic Interaction Chromatography (HILIC) method coupled with Charged Aerosol Detection (CAD), a universal detection technique suitable for non-volatile and semi-volatile compounds, irrespective of their chromophoric properties.[1][2] The entire workflow, from method development and optimization to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, is detailed to assist researchers, scientists, and drug development professionals in establishing a reliable quality control strategy for Metoprolol.[3][4]

Introduction: The Challenge of Non-Chromophoric Impurities in Metoprolol

Metoprolol is a widely prescribed beta-1 adrenergic receptor blocker used in the management of cardiovascular diseases such as hypertension and angina pectoris.[5][6] The control of impurities in active pharmaceutical ingredients (APIs) like Metoprolol is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product.[7] Regulatory bodies, under the guidance of the ICH, have established stringent frameworks for the reporting, identification, and qualification of impurities.[7][8][9]

A significant analytical challenge arises with impurities that lack a UV-absorbing chromophore, rendering them invisible to conventional HPLC-UV detection methods.[1][2] Metoprolol Impurities M and N are two such process-related impurities that fall into this category.[1][2] Historically, thin-layer chromatography (TLC) was used for their analysis, a technique that often lacks the quantitative accuracy and sensitivity required by modern standards.[1][10] This necessitates the development of a more robust and reliable analytical method.

This application note addresses this challenge by leveraging the strengths of Hydrophilic Interaction Chromatography (HILIC) for the separation of these polar, non-aromatic impurities, combined with the universal detection capabilities of a Charged Aerosol Detector (CAD).[1][2]

Analyte Information

  • Metoprolol:

    • Chemical Name: 1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol[11]

    • Molecular Formula: C15H25NO3[6]

    • Molecular Weight: 267.36 g/mol [6]

    • Structure: Possesses a chromophore, making it readily detectable by UV.

  • Metoprolol Impurity M (Dihydrochloride Salt):

    • Chemical Name: (2RS)-1,1'-[(1-Methylethyl)imino]bis(3-amino-2-propanol) dihydrochloride

    • Molecular Formula: C9H24Cl2N2O[12]

    • Molecular Weight: 247.21 g/mol [12]

    • Structure: Lacks a significant UV chromophore.

  • Metoprolol Impurity N:

    • Chemical Name: 3-isopropylamino-1,2-propanediol

    • Molecular Formula: C6H15NO2[11]

    • Molecular Weight: 133.19 g/mol [11]

    • Structure: Lacks a significant UV chromophore.

Method Development Strategy: HILIC-CAD

The selection of the analytical technique was driven by the physicochemical properties of the target impurities.

  • Rationale for HILIC: Metoprolol Impurities M and N are polar and non-aromatic. HILIC is an ideal chromatographic mode for retaining and separating such polar compounds that show little or no retention in reversed-phase chromatography. The use of a mixed-mode HILIC column can further enhance separation through a combination of hydrophilic partitioning and ion-exchange mechanisms.[1][2]

  • Rationale for CAD: The Charged Aerosol Detector (CAD) is a mass-based detector that provides a near-universal response for any non-volatile and many semi-volatile analytes, independent of their optical properties.[1][2] This makes it an excellent choice for the quantification of non-chromophoric impurities like M and N, offering good sensitivity and a wide dynamic range.[1]

The combination of HILIC for separation and CAD for detection provides a powerful tool for the comprehensive impurity profiling of Metoprolol.

Detailed Analytical Method Protocol

This protocol is a starting point and may require optimization based on the specific instrumentation and impurity reference standards used.

Instrumentation and Materials
  • UHPLC System: A system equipped with a binary pump, autosampler, and column compartment (e.g., Thermo Scientific™ Vanquish™ UHPLC system).[1][2]

  • Detector: Charged Aerosol Detector (CAD).

  • Column: A mixed-mode HILIC column (e.g., Thermo Scientific™ Acclaim™ Trinity™ P2 column).[1][2]

  • Chemicals and Reagents:

    • Metoprolol Succinate Reference Standard

    • Metoprolol Impurity M and N Reference Standards

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Ammonium Formate (LC-MS grade)

    • Formic Acid (LC-MS grade)

    • Deionized Water

Chromatographic Conditions
ParameterCondition
Column Acclaim™ Trinity™ P2, 3 µm, 3.0 x 100 mm
Mobile Phase A 100 mM Ammonium Formate, pH 3.0
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition 10% A / 90% B
Flow Rate 0.5 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Run Time 10 minutes
CAD Detector Settings
ParameterSetting
Evaporation Temperature 35 °C
Nebulizer Gas Nitrogen at 60 psi
Data Collection Rate 5 Hz
Preparation of Solutions
  • Diluent: Acetonitrile/Water (90:10 v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve the appropriate amounts of Metoprolol, Impurity M, and Impurity N reference standards in the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., from the reporting threshold to 120% of the specification limit).

Method Validation Protocol (ICH Q2(R1))

A comprehensive validation of the analytical method is required to demonstrate its suitability for its intended purpose.[4][13][14]

Specificity

The specificity of the method should be demonstrated by showing that there is no interference from the diluent, placebo (if analyzing a drug product), and the Metoprolol API at the retention times of Impurities M and N.

  • Protocol:

    • Inject the diluent to establish a baseline.

    • Inject a solution of the Metoprolol API at the target concentration.

    • Inject a spiked sample containing the Metoprolol API and known amounts of Impurities M and N.

    • Assess peak purity where applicable (e.g., using a diode array detector in series for the main peak).

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Protocol:

    • Prepare at least five concentrations of Impurities M and N, typically ranging from the limit of quantitation (LOQ) to 120% of the specification limit.

    • Inject each concentration in triplicate.

    • Plot the peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies.

  • Protocol:

    • Prepare a spiked sample by adding known amounts of Impurities M and N to the Metoprolol API at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare each concentration level in triplicate.

    • Calculate the percentage recovery for each impurity at each level.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three concentrations, three replicates each).[4]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • These can be determined based on the signal-to-noise ratio (S/N), where an S/N of 3:1 is typically used for LOD and 10:1 for LOQ.[15]

    • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol:

    • Vary critical method parameters such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 5 °C)

      • Mobile phase composition (e.g., ± 2% organic)

    • Analyze a system suitability solution under each condition and evaluate the impact on the results.

System Suitability

System suitability tests are an integral part of the method to ensure the chromatographic system is performing adequately.

  • Protocol:

    • Prepare a system suitability solution containing Metoprolol and the impurities of interest.

    • Inject this solution before starting any analysis and periodically throughout the run.

    • Monitor parameters such as resolution between peaks, tailing factor, and theoretical plates.

Validation Acceptance Criteria
ParameterAcceptance Criteria
Specificity No interference at the retention times of the impurities.
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 80.0% to 120.0%
Precision (% RSD) Repeatability: ≤ 15.0%Intermediate Precision: ≤ 20.0%
LOQ (% RSD) ≤ 25.0%
Robustness System suitability parameters are met.

Visualization of the Workflow

The following diagram illustrates the comprehensive workflow for the development and validation of the analytical method for Metoprolol impurities.

Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Implementation Define_Objective Define Analytical Objective - Quantify non-chromophoric impurities M and N in Metoprolol Select_Technique Select Technique - HILIC for polar analytes - CAD for universal detection Define_Objective->Select_Technique Optimize_Conditions Optimize Chromatographic Conditions - Column Selection - Mobile Phase (pH, Buffer) - Gradient/Isocratic - Flow Rate & Temperature Select_Technique->Optimize_Conditions Define_Protocol Finalize Method Protocol - Document all parameters Optimize_Conditions->Define_Protocol Specificity Specificity Define_Protocol->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision - Repeatability - Intermediate Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Quality Control Analysis Robustness->Routine_Analysis

Caption: Workflow for Analytical Method Development and Validation.

Conclusion

The described HILIC-CAD method provides a sensitive, specific, and robust solution for the challenging task of quantifying non-chromophoric impurities in Metoprolol. This application note serves as a comprehensive guide, detailing the rationale behind the method development and providing a step-by-step protocol for its validation according to ICH guidelines. By implementing this method, pharmaceutical scientists can ensure the quality and safety of Metoprolol, meeting stringent regulatory requirements.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Kealey, S. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Retrieved from [Link]

  • International Council for Harmonisation. (1996, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • SynThink. (2026, February 18). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. Retrieved from [Link]

  • ICH Q3 Guidelines. (2023, October 17). ICH Q3 Guidelines. Retrieved from [Link]

  • Patil, A. S., et al. (2015). An improved validated HPLC method for separation of metoprolol and hydrochlorothiazide impurities in metoprolol and hydrochlorot. Der Pharmacia Lettre, 7(2), 183-190. Retrieved from [Link]

  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • Agilent Technologies. (2014, May 6). Modernizing the USP Monograph for Impurity Profiling of Metoprolol Tartrate. Retrieved from [Link]

  • Chaudhari, H. S., & Patil, J. K. (2025). A Novel RP-HPLC Method for the Development and Validation of Metoprolol Succinate in Bulk and Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology. DOI: 10.52711/2231-5675.2025.00045. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Patel, D., et al. (n.d.). Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance. PMC. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). A Validated and Simplified RP-HPLC of Metoprolol Succinate from Bulk Drugs. Retrieved from [Link]

  • Bharad, V., et al. (n.d.). Analytical Method Development and Validation of Spectroscopic Method for Estimation of Metoprolol Succinate. Scholars Research Library. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Determination of Metoprolol in Human Plasma by Liquid Chromatography Tandem-Mass Spectrometry. Retrieved from [Link]

  • Gowrisankar, D., et al. (n.d.). Simultaneous Quantitative Determination of Metoprolol, Atorvastatin and Ramipril in Capsules by a Validated Stability-Indicating RP-UPLC Method. PMC. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020, July 13). Application Support, Spinco Biotech Private Limited, Ahmedabad, Gujarat, India. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2025, March 27). Comprehensive Investigation and Exploration of Metoprolol Impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Metoprolol Succinate-impurities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metoprolol. PubChem. Retrieved from [Link]

Sources

Application Note & Protocol Guide: Advanced Techniques for the Isolation and Purification of Metoprolol Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed exploration of advanced methodologies for the isolation and purification of impurities associated with Metoprolol, a widely prescribed beta-blocker. Moving beyond standard analytical procedures, this document is designed for researchers, analytical scientists, and process chemists involved in drug development and quality control. We delve into the strategic application of orthogonal chromatographic techniques, including Preparative High-Performance Liquid Chromatography (Prep-HPLC) in both Reverse-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) modes, as well as Supercritical Fluid Chromatography (SFC) for chiral and achiral separations. The protocols herein are presented not merely as procedural steps, but as a framework for critical thinking, emphasizing the causality behind experimental choices to ensure robust, reproducible, and efficient purification strategies.

The Imperative of Impurity Profiling in Metoprolol

Metoprolol is a cardioselective β₁-adrenergic blocker essential in the management of hypertension, angina, and heart failure.[1] The therapeutic safety and efficacy of such a critical drug are directly contingent on its purity. Impurities, which can arise during synthesis (process-related), degradation (storage, formulation), or as metabolic byproducts, can possess their own pharmacological or toxicological profiles.[1][2] Therefore, rigorous identification, isolation, and characterization of these related substances are mandated by regulatory bodies like the ICH to ensure patient safety and product consistency.

This guide focuses on the practical "how-to" of isolating these impurities in sufficient quantity and purity for structural elucidation (e.g., via NMR, MS) and for use as reference standards in routine quality control analysis.

Strategic Approach: The Power of Orthogonality

A single analytical method is rarely sufficient to detect and separate all potential impurities in a drug substance, which may vary widely in polarity, size, and charge. An orthogonal approach, which employs multiple, independent analytical techniques with different separation mechanisms, is essential for a comprehensive impurity profile.[3][4] By combining methods like reverse-phase HPLC (separation based on hydrophobicity) with HILIC (separation based on hydrophilicity) or SFC (separation based on polarity in a non-aqueous environment), the risk of co-eluting impurities is significantly minimized.[5][6][7] This strategy ensures that what appears as a single peak in one system can be resolved into multiple components in another, providing a truer picture of sample purity.

G cluster_0 Impurity Isolation & Characterization Workflow A Crude Metoprolol Sample (API with Impurities) B Analytical Method Screening (UHPLC-UV/MS, SFC-UV) A->B C Identify Target Impurities & Develop Orthogonal Purification Strategy B->C D Primary Purification Step (e.g., Reverse-Phase Prep-HPLC) C->D E Fraction Collection & Analysis D->E F Purity Check of Fractions (Analytical HPLC/UPLC) E->F G Is Purity >98%? F->G H Secondary (Orthogonal) Purification (e.g., HILIC or SFC Prep) G->H No I Combine & Evaporate Pure Fractions G->I Yes H->E J Structural Elucidation (NMR, HRMS, IR) I->J K Qualified Reference Standard J->K

Caption: General workflow for impurity isolation and characterization.

Workhorse Technique: Preparative HPLC

Preparative HPLC is the cornerstone of impurity isolation, allowing for the purification of milligram-to-gram quantities of material. The choice of stationary phase and mobile phase (the "mode" of chromatography) is critical and depends entirely on the physicochemical properties of the target impurity relative to the Active Pharmaceutical Ingredient (API).

Mode 1: Reverse-Phase (RP) HPLC for Non-Polar to Moderately Polar Impurities

Causality & Expertise: RP-HPLC separates molecules based on their hydrophobicity. It is the most common starting point for metoprolol and its related compounds, as many impurities retain some of the parent molecule's core hydrophobic structure. Columns with different selectivities, such as a standard C18 or a Phenyl-Hexyl, can be used orthogonally. A Phenyl-Hexyl phase, for instance, offers unique π-π interactions that can improve the resolution of aromatic impurities.[8] Using mass-spectrometry friendly buffers like ammonium acetate allows for direct MS analysis of collected fractions, speeding up the identification process.[8]

Objective: To isolate a known aromatic impurity from a metoprolol tartrate sample with >98% purity.

1. Materials & Instrumentation:

  • Preparative HPLC system with UV-Vis detector and fraction collector.
  • Column: Agilent Poroshell 120 EC-C18 (or similar), 100 x 21.2 mm, 5 µm.
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.
  • Mobile Phase B: Acetonitrile.
  • Sample: 50 mg/mL Metoprolol Tartrate (crude) dissolved in 50:50 Water:Acetonitrile.

2. Chromatographic Conditions:

ParameterSettingRationale
Flow Rate20.0 mL/minAppropriate for a 21.2 mm ID column to maintain efficiency.
Injection Volume500 µLOptimized for loading a sufficient mass without causing significant peak distortion.
Column Temperature30 °CEnsures consistent retention times and peak shapes.
Detection Wavelength225 nm & 275 nm225 nm for general detection; 275 nm to selectively monitor aromatic compounds.
Gradient Program0-2 min: 10% B; 2-15 min: 10-50% B; 15-17 min: 50-90% B; 17-19 min: 90% B; 19-20 min: 90-10% B; 20-25 min: 10% BA focused gradient around the elution point of the API and impurity provides the best resolution.

3. Procedure:

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.
  • Sample Injection: Inject the prepared sample solution.
  • Fraction Collection: Program the fraction collector to collect peaks based on a threshold slope and/or time windows determined from an initial analytical run. Collect the API and the target impurity in separate vessels.
  • Purity Analysis: Analyze a small aliquot of the collected impurity fraction using an analytical HPLC method to confirm its purity.
  • Pooling & Evaporation: If purity is acceptable, pool the relevant fractions and remove the solvent using a rotary evaporator or lyophilizer.
Mode 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality & Expertise: Certain metoprolol impurities, particularly small, polar degradation products like Impurity N (3-isopropylamino-1,2-propanediol), are not retained on RP columns and elute in the void volume.[9] HILIC is the ideal orthogonal technique for this challenge. It uses a polar stationary phase (like silica or a penta-HILIC phase) and a high-organic mobile phase. A water-enriched layer forms on the stationary phase, and polar analytes are retained via partitioning.[10][11]

Furthermore, some impurities lack a UV chromophore (e.g., Metoprolol Impurities M and N).[10][11] For these, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is required. CAD offers near-uniform response for non-volatile analytes, making it excellent for impurity quantification without a reference standard.[10]

G start Is the impurity polar and poorly retained in RP-HPLC? rp_hplc Use Reverse-Phase (RP) HPLC (C18, Phenyl-Hexyl) start->rp_hplc No hilic Use HILIC (Silica, Diol, Penta-HILIC) start->hilic Yes chiral Is chiral separation required? rp_hplc->chiral hilic->chiral sfc Use SFC with a Chiral Stationary Phase chiral->sfc Yes

Caption: Decision tree for selecting a primary purification technique.

Objective: To isolate Metoprolol Impurity N from a stressed (e.g., oxidative degradation) sample of the API.

1. Materials & Instrumentation:

  • Preparative HPLC system with a CAD and fraction collector.
  • Column: Halo Penta HILIC, 100 x 21.2 mm, 5 µm.
  • Mobile Phase A: 100 mM Ammonium Formate in Water, pH 3.2.
  • Mobile Phase B: Acetonitrile.
  • Sample: Stressed metoprolol solution, evaporated and reconstituted in 90:10 Acetonitrile:Water.

2. Chromatographic Conditions:

ParameterSettingRationale
Flow Rate18.0 mL/minHILIC mobile phases have lower viscosity, allowing for efficient operation.
Injection Volume400 µLAdjusted based on solubility in high-organic diluent.
Column Temp40 °CHigher temperature can improve peak shape and reduce mobile phase viscosity.
CAD SettingsEvaporation Temp: 35°C, Nebulizer: Nitrogen, Filter: NoneSettings must be optimized for the specific analyte and mobile phase to ensure sensitive and stable detection.[10]
Gradient ProgramIsocratic: 15% A : 85% BAn isocratic hold often provides the best separation for HILIC, as re-equilibration after a gradient can be slow.[9]

3. Procedure:

  • System Equilibration: HILIC columns require extensive equilibration. Equilibrate with the mobile phase for at least 30-45 minutes.
  • Sample Injection & Collection: Inject the sample. Collect fractions based on the CAD signal, accounting for the delay between the detector and the fraction collector outlet.
  • Purity Analysis & Work-up: Confirm purity using an analytical HILIC-CAD method. Pool fractions and evaporate. Note: The resulting impurity will be an ammonium formate salt, which may require further processing if the free base is needed.

Orthogonal Technique: Supercritical Fluid Chromatography (SFC)

Causality & Expertise: SFC uses supercritical CO₂ as the main mobile phase, which provides a unique, non-polar environment distinct from liquid chromatography. This results in vastly different selectivity, making it a powerful orthogonal tool.[5] Its primary advantages are speed and efficiency, especially for chiral separations. Metoprolol is a chiral molecule, and separating its enantiomers is often required. SFC on a polysaccharide-based chiral stationary phase (CSP) is significantly faster and uses less organic solvent than chiral HPLC.[12][13][14]

Objective: To separate (R)- and (S)-metoprolol from a racemic mixture for pharmacological testing.

1. Materials & Instrumentation:

  • Preparative SFC system with UV detector and fraction collector.
  • Column: Chiralpak IB (or similar amylose-based CSP), 250 x 21 mm, 5 µm.
  • Mobile Phase A: Supercritical CO₂.
  • Mobile Phase B (Co-solvent): Methanol with 0.1% Diethylamine (DEA).

2. Chromatographic Conditions:

ParameterSettingRationale
Flow Rate60 g/min SFC allows for much higher flow rates than HPLC due to the low viscosity of the mobile phase.[14]
Co-solvent Percentage25%The amount and type of co-solvent are critical for tuning retention and selectivity.
Back Pressure120 BarMaintains the CO₂ in its supercritical state.
Column Temperature35 °CControls the fluid density and can affect selectivity.
Additive (DEA)0.1% in MethanolMetoprolol is a basic compound. A basic additive like DEA is crucial for preventing peak tailing on CSPs.[12]

3. Procedure:

  • System Equilibration: Equilibrate the column with the specified mobile phase until pressure and temperature are stable.
  • Stacked Injections: To maximize throughput, use stacked injections where a new injection is made before the previous one has fully eluted.
  • Fraction Collection: Collect the two enantiomer peaks into separate vessels.
  • Analysis and Evaporation: Confirm enantiomeric purity (>99% ee) via an analytical chiral SFC or HPLC method. Evaporate the solvent (mostly methanol) to obtain the purified enantiomers.

Troubleshooting Common Purification Challenges

ProblemPotential CauseRecommended Solution
Peak Tailing Secondary interactions with silica (silanol activity); column overload.For basic compounds like metoprolol, add a competing base (e.g., 0.1% triethylamine or diethylamine) to the mobile phase.[15] In RP-HPLC, work at a low pH (2.5-4) to protonate the analyte and suppress silanol ionization. Reduce sample load.
Poor Resolution Inappropriate selectivity; gradient is too steep.Screen different stationary phases (e.g., C18 vs. Phenyl-Hexyl vs. HILIC) to find an orthogonal system.[7][8] Flatten the gradient around the peaks of interest. Reduce the flow rate to increase the number of theoretical plates.
Compound Degradation Sensitivity to acidic silica gel or mobile phase pH.Use end-capped columns. For flash chromatography, consider deactivating the silica gel by pre-flushing with a solvent containing a small amount of base.[15][16] Use an alternative stationary phase like alumina.
Low Recovery Poor solubility in the mobile phase; irreversible adsorption to the column.Ensure the sample is fully dissolved in the injection solvent, which should be as weak as or weaker than the initial mobile phase. Check for precipitation on the column. If adsorption is suspected, flush the column with a strong solvent.

Conclusion

The successful isolation and purification of metoprolol impurities is not a one-size-fits-all process. It requires a strategic, evidence-based approach grounded in the principles of chromatography. By leveraging orthogonal techniques—combining the power of reverse-phase, HILIC, and SFC—researchers can develop robust methods to separate even the most challenging impurities. The detailed protocols and expert insights provided in this guide serve as a foundation for building efficient workflows that ensure the generation of high-purity reference standards, ultimately safeguarding the quality and safety of the final drug product.

References

  • Thermo Fisher Scientific. (n.d.). Metoprolol and Select Impurities Analysis Using a Hydrophilic Interaction Chromatography Method with Combined UV and Charged Aerosol Detection. Thermo Fisher Scientific.
  • SynThink. (n.d.).
  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. Alphalyse.
  • Naegele, E. (n.d.). Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Agilent Technologies, Inc.
  • Fu, R. (2014, May 6).
  • Agilent Technologies. (n.d.).
  • U.S. Pharmacopeia. (2026, January 12).
  • Ashton, D. S., et al. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology.
  • IJCRT. (2025, May 5).
  • Shaikh, K. A., et al. (2014, July 15). Stress degradation studies of Telmisartan and Metoprolol extended release tablets by a validated stability indicating reverse. Drug Development and Therapeutics.
  • Santec, Inc. (n.d.).
  • Hoogmartens, J., et al. (2003, February 21). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. PubMed.
  • Thermo Fisher Scientific. (n.d.). Metoprolol and Select Impurities Analysis Using a Hydrophilic Interaction Chromatography Method with Combined UV and Charged Aerosol Detection. Thermo Fisher Scientific.
  • Fekete, J., et al. (2015, August 28).
  • Daicel Pharma Standards. (n.d.). Metoprolol Impurities Manufacturers & Suppliers. Daicel.
  • Technium Science. (n.d.). Metabolic Profiling of Metoprolol via HPLC Coupled with ESI-QqQLIT Mass Spectrometry. Technium Science.
  • Jiang, Y., et al. (2019, August 28). Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. PMC.
  • Singh, S., et al. (2012, June 15). Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MS(n) experiments. PubMed.
  • Alfa Omega Pharma. (n.d.). Metoprolol Impurities | 51384-51-1 Certified Reference Substance. Alfa Omega Pharma.
  • Research Journal of Pharmacy and Technology. (2025, March 27).
  • Voica, C., et al. (n.d.).
  • ResearchGate. (n.d.). Separation of metoprolol enantiomers by LC and SFC on a polysaccharide-based CSP.
  • BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. BenchChem.
  • University of Rochester. (n.d.).
  • Machinery. (n.d.). Trace Extraction of Metoprolol from Plasma, Urine and EBC samples Using Modified Magnetic Nanoparticles Followed by. Machinery.
  • Albers, S., et al. (2005, April 15).

Sources

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Assay of Metoprolol and its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and protocol for a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method designed for the quantitative analysis of Metoprolol and its associated impurities. Metoprolol, a widely prescribed cardioselective β1-adrenergic receptor antagonist, can degrade under various environmental conditions, leading to the formation of impurities that may impact its efficacy and safety.[1] The development and validation of a stability-indicating assay method (SIAM) are therefore critical for ensuring the quality, safety, and shelf-life of both the drug substance and its formulated products. This protocol is established in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q1A for stability testing and Q2(R1) for the validation of analytical procedures.[2] The described method effectively separates Metoprolol from its process-related impurities and degradation products generated through forced degradation studies, demonstrating its specificity and stability-indicating capabilities.

Introduction: The Rationale for Stability-Indicating Methods

Metoprolol is a cornerstone therapy for a range of cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[3] Its chemical structure, an aryloxypropanolamine, is susceptible to degradation through pathways such as hydrolysis and oxidation.[2][4] Regulatory agencies worldwide mandate that all pharmaceutical products be evaluated using a stability-indicating method. A SIAM is defined as an analytical procedure capable of distinguishing the active pharmaceutical ingredient (API) from its degradation products, thus providing a reliable measure of the drug's stability.

The primary objective of this application note is to present a robust, validated RP-HPLC method that can be implemented in a quality control setting for the routine analysis of Metoprolol Succinate or Tartrate and for its stability assessment during drug development.

Principle of the Method & Degradation Profile

The analytical approach is based on reverse-phase chromatography, a technique that separates chemical compounds based on their hydrophobicity. A non-polar stationary phase (typically a C18 or C8 bonded silica column) is used with a polar mobile phase. Metoprolol and its impurities, possessing different polarities, will interact differently with the stationary phase, leading to their separation as they are carried through the column by the mobile phase. Quantification is achieved using a UV detector set at a wavelength where Metoprolol exhibits significant absorbance, typically around 222-228 nm.[5][6]

2.1. Known Impurities and Degradation Pathways

Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) list several known process-related impurities for Metoprolol, including:

  • Impurity A: (RS)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol[7][8]

  • Impurity B: 4-(2-Methoxyethyl)phenol[4]

  • Impurity C: 4-[2-Hydroxy-3-(isopropylamino)propoxy]benzaldehyde[9]

  • Impurity D: N,N-Bis{2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}isopropylamine[9]

  • Impurity M & N: Non-chromophoric α-hydroxyamines that may require specialized detection methods like Charged Aerosol Detection (CAD) for accurate quantification.[10][11][12]

Forced degradation studies, conducted under ICH-prescribed stress conditions, reveal that Metoprolol is most susceptible to degradation under acidic, alkaline, and oxidative conditions.[4][6] It is relatively stable under thermal and photolytic stress.[2][4] The primary degradation pathways involve the cleavage of the ether linkage and modifications to the side chain.

cluster_impurities Impurities & Degradants Metoprolol Metoprolol (API) Process Synthesis Process Metoprolol->Process Degradation Stress Conditions (Acid, Base, Oxidation) Metoprolol->Degradation Exposure ImpA Impurity A Process->ImpA Process-Related ImpB Impurity B Process->ImpB Process-Related ImpC Impurity C Degradation->ImpC Degradation OtherDPs Other Degradation Products Degradation->OtherDPs Degradation

Caption: Logical relationship between Metoprolol, its synthesis, and the formation of impurities.

Detailed Experimental Protocol

3.1. Instrumentation & Materials

  • HPLC/UPLC System: Equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Balance: 5-decimal place readability.

  • pH Meter: Calibrated with standard buffers.

  • Reference Standards: Metoprolol Succinate/Tartrate RS, and standards for known impurities (if available).

  • Reagents: HPLC-grade acetonitrile and methanol, analytical grade orthophosphoric acid, ammonium acetate, sodium hydroxide, hydrochloric acid, and hydrogen peroxide. High-purity water (Milli-Q or equivalent).

3.2. Chromatographic Conditions

The following conditions have been shown to provide effective separation. Method optimization may be required based on the specific instrument and column used.

ParameterRecommended Condition
Column Phenomenex C18 (250 mm × 4.6 mm, 5 µm) or equivalent.
Mobile Phase A 0.1% Orthophosphoric Acid in Water.
Mobile Phase B Methanol or Acetonitrile.
Elution Mode Isocratic or Gradient (Isocratic is often sufficient).
Composition (Isocratic) Methanol: 0.1% OPA (60:40 v/v).
Flow Rate 1.0 mL/min.
Detection Wavelength 222 nm.
Column Temperature 30 °C
Injection Volume 10 µL
Total Run Time ~10-15 minutes

3.3. Preparation of Solutions

  • Diluent: Mobile phase is typically used as the diluent.

  • Standard Stock Solution (Metoprolol): Accurately weigh and dissolve ~25 mg of Metoprolol Succinate RS in a 25 mL volumetric flask with diluent to get a concentration of 1000 µg/mL.

  • Working Standard Solution: Dilute the Standard Stock Solution with diluent to a final concentration of ~50 µg/mL.

  • Sample Preparation (Bulk Drug): Prepare in the same manner and concentration as the Working Standard Solution.

  • Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to ~50 mg of Metoprolol Succinate into a 100 mL volumetric flask. Add ~70 mL of diluent, sonicate for 15 minutes to dissolve, dilute to volume with diluent, and mix well. Filter a portion through a 0.45 µm syringe filter, discarding the first few mL. Dilute the filtrate to a final concentration of ~50 µg/mL.

3.4. Forced Degradation Study Protocol

The goal is to achieve 5-20% degradation of the API. The conditions below are starting points and may need adjustment.[13]

  • Acid Hydrolysis: To 1 mL of Metoprolol stock solution (1000 µg/mL), add 1 mL of 1.0 N HCl. Heat at 80°C for 2 hours. Cool to room temperature and neutralize with an equivalent amount of 1.0 N NaOH. Dilute to a final concentration of ~50 µg/mL with diluent.

  • Base Hydrolysis: To 1 mL of Metoprolol stock solution, add 1 mL of 1.0 N NaOH. Keep at room temperature for 1 hour. Neutralize with an equivalent amount of 1.0 N HCl. Dilute to a final concentration of ~50 µg/mL.

  • Oxidative Degradation: To 1 mL of Metoprolol stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of ~50 µg/mL.

  • Thermal Degradation: Expose the solid drug powder in a thin layer to a dry heat of 105°C for 24 hours.[14] After exposure, cool and prepare a solution of ~50 µg/mL.

  • Photolytic Degradation: Expose the solid drug powder to UV light (200 Wh/m²) and visible light (1.2 million lux hours) as per ICH Q1B guidelines. Prepare a solution of ~50 µg/mL.

cluster_prep Sample & Standard Preparation cluster_stress Forced Degradation cluster_analysis HPLC Analysis Prep_API Weigh API / Tablet Powder Prep_Dissolve Dissolve & Sonicate Prep_API->Prep_Dissolve Prep_Filter Filter (if needed) Prep_Dissolve->Prep_Filter Prep_Dilute Dilute to Final Conc. Prep_Filter->Prep_Dilute Analysis_Inject Inject into HPLC Prep_Dilute->Analysis_Inject Stress_Acid Acid/Heat Stress_Neutralize Neutralize (Acid/Base) Stress_Acid->Stress_Neutralize Stress_Base Base/RT Stress_Base->Stress_Neutralize Stress_Ox H₂O₂ Stress_Ox->Analysis_Inject Stress_Heat Dry Heat Stress_Heat->Analysis_Inject Stress_Light UV/Vis Light Stress_Light->Analysis_Inject Stress_Neutralize->Analysis_Inject Analysis_Separate Chromatographic Separation Analysis_Inject->Analysis_Separate Analysis_Detect UV Detection (222 nm) Analysis_Separate->Analysis_Detect Analysis_Data Data Acquisition & Processing Analysis_Detect->Analysis_Data

Caption: High-level experimental workflow for the stability-indicating assay of Metoprolol.

Method Validation Protocol (ICH Q2(R1))

To ensure the method is fit for its purpose, it must be validated. The following parameters are critical.

Root Validated Method Specificity Specificity (Peak Purity) Root->Specificity Linearity Linearity Root->Linearity Accuracy Accuracy (Recovery) Root->Accuracy Precision Precision Root->Precision LOQ LOQ Root->LOQ Robustness Robustness Root->Robustness Repeat Repeatability Precision->Repeat Inter Intermediate Precision Precision->Inter LOD LOD LOQ->LOD

Caption: Interrelationship of key analytical method validation parameters.

  • Specificity: Demonstrated by the forced degradation studies. The chromatograms of stressed samples should show that degradation product peaks are well-resolved from the main Metoprolol peak. Peak purity analysis using a PDA detector should be performed to confirm the homogeneity of the Metoprolol peak, with a purity angle being less than the purity threshold.

  • Linearity: The linearity of the method should be established by analyzing solutions at a minimum of five concentrations over a range (e.g., 50% to 150% of the target assay concentration).

ParameterAcceptance CriteriaTypical Result
Range 25 - 75 µg/mLPass
Correlation Coefficient (r²) ≥ 0.9990.9999[5]
  • Accuracy (Recovery): Accuracy is assessed by performing recovery studies on a placebo spiked with the API at three different concentration levels (e.g., 80%, 100%, 120%).

LevelAcceptance CriteriaTypical Result
80% 98.0 - 102.0%99.8%
100% 98.0 - 102.0%100.5%
120% 98.0 - 102.0%101.2%
  • Precision:

    • Repeatability (Intra-day): The precision is evaluated by performing six replicate analyses of the sample preparation at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day): The analysis is repeated on a different day, with a different analyst, or on a different instrument.

ParameterAcceptance Criteria (%RSD)Typical Result (%RSD)
Repeatability ≤ 2.0%0.67%[3]
Intermediate Precision ≤ 2.0%0.69%[3]
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterTypical Result
LOD 0.142 µg/mL
LOQ 0.429 µg/mL
  • Robustness: The reliability of the method is tested by making small, deliberate changes to the method parameters, such as flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase pH (±0.2 units). The system suitability parameters should remain within the acceptance criteria.

Data Interpretation & System Suitability

Before sample analysis, a system suitability test (SST) must be performed by injecting the standard solution five or six times. The SST parameters must meet the predefined criteria to ensure the chromatographic system is performing adequately.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Areas ≤ 2.0%

The percentage of each impurity in the sample can be calculated using the following formula, assuming the response factor is 1.0 or by using the respective impurity standards.

% Impurity = (Area of Impurity / Area of Standard) × (Conc. of Standard / Conc. of Sample) × 100

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, accurate, precise, and robust for the determination of Metoprolol and its impurities. The forced degradation studies confirm its stability-indicating nature, making it a highly suitable method for routine quality control analysis and for conducting stability studies of Metoprolol in both bulk drug and finished pharmaceutical products.

References

  • Borkar, R. M., et al. (2012). Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MS(n) experiments. PubMed, [Link]

  • Soni, S., et al. (2021). Analytical Method Development and Validation of Metoprolol Succinate by High Performance Liquid Chromatography and Ultraviolet Spectroscopy Technique. Research Journal of Pharmacy and Technology, [Link]

  • Pawar, S. J., et al. (2016). DEVELOPMENT AND VALIDATION OF SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF METOPROLOL SUCCINATE. World Journal of Pharmacy and Pharmaceutical Sciences, [Link]

  • Patel, R., et al. (2023). A Novel RP-HPLC Method for the Development and Validation of Metoprolol Succinate in Bulk and Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology, [Link]

  • Prajapati, Y. K., et al. (2014). Stress degradation studies of Telmisartan and Metoprolol extended release tablets by a validated stability indicating reverse. Drug Development and Therapeutics, [Link]

  • Singh, S., et al. (2013). Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MSn experiments. ResearchGate, [Link]

  • USP. (2025). Metoprolol Succinate USP 2025. U.S. Pharmacopeia, [Link]

  • Jadhav, R. S., & Bharad, J. V. (2015). Analytical Method Development and Validation of Spectroscopic Method for Estimation of Metoprolol Succinate. Scholars Research Library, [Link]

  • Patel, A., & Shah, N. (2023). Development And Validation Of Stability Indicating Rp-Hplc Method For Quantitative Estimation Of Metoprolol Succinate And Azelnidipine From Synthetic Mixture. Journal of Pharmaceutical Negative Results, [Link]

  • Reddy, B. P., et al. (2012). Simultaneous Quantitative Determination of Metoprolol, Atorvastatin and Ramipril in Capsules by a Validated Stability-Indicating RP-UPLC Method. PMC, [Link]

  • Agilent Technologies. (2014). Modernizing the USP Monograph for Impurity Profiling of Metoprolol Tartrate. Agilent, [Link]

  • Xu, Q. A., et al. (2019). Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. Journal of Pharmaceutical Analysis, [Link]

  • Tamhanekar, J. P., et al. (2022). STABILITY-INDICATING METHOD FOR ASSAY AND IMPUTIRTY PROFILING FROM AMLODIPINE AND METOPROLOL IN THEIR PHARMACEUTICAL DOSAGE FORMS USING RP-HPLC WITH UV/PDA DETECTOR. ResearchGate, [Link]

  • International Journal of Creative Research Thoughts. (2025). Method Development, Validation & Forced Degradation Studies For The Determination Of Metoprolol Succinate In Bulk & Phar. IJCRT.org, [Link]

  • Hapeshi, E., et al. (2021). Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR. PMC, [Link]

  • Hapeshi, E., et al. (2021). Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR. Semantic Scholar, [Link]

  • Hapeshi, E., et al. (2021). Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR. ProQuest, [Link]

  • Kalisetty, S., et al. (2012). ULTRA PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD DEVELOPMENT AND VALIDATION FOR THE QUANTIFICATION OF IMPURITIES AND DEGRADATION PRODUCTS IN THE METOPROLOL SUCCINATE ER TABLETS. Semantic Scholar, [Link]

  • USP-NF. (2022). Metoprolol Succinate Extended-Release Tablets. USP-NF, [Link]

  • Goud, G., et al. (2023). Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance. ResearchGate, [Link]

  • Xu, Q. A., et al. (2019). Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. PMC, [Link]

  • Gao, Y., et al. (2020). Comparative evaluation of metoprolol degradation by UV/chlorine and UV/H2O2 processes. ResearchGate, [Link]

  • European Pharmacopoeia. METOPROLOL SUCCINATE Metoprololi succinas. EDQM, [Link]

  • Tamhanekar, J. P., et al. (2022). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS, [Link]

  • Patel, A., & Shah, N. (2023). Development And Validation Of Stability Indicating Rp-Hplc Method For Quantitative Estimation Of Metoprolol Succinate And Azelnidipine From Synthetic Mixture. Journal of Pharmaceutical Negative Results, [Link]

  • Kumar, A., et al. (2011). An improved validated HPLC method for separation of metoprolol and hydrochlorothiazide impurities in metoprolol and hydrochlorot. Scholars Research Library, [Link]

  • USP. (2024). Metoprolol Succinate Extended-Release Tablets. USP-NF, [Link]

  • MDPI. (2024). Investigation of Metoprolol Concentrations in Plasma Using Automated Sample Preparation and LC-MS/MS Detection. MDPI, [Link]

  • Rivas, M. I., et al. (2020). Biodegradation of metoprolol in oxic and anoxic hyporheic zone sediments: unexpected effects on microbial communities. PMC, [Link]

  • Wankhede, S. B., et al. (2010). Stability Indicating HPTLC Method for Estimation of Metoprolol Tartrate in Bulk and in Pharmaceutical Formulation. Asian Journal of Research in Chemistry, [Link]

  • Borkar, R. M., et al. (2012). Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MS(n) experiments. Semantic Scholar, [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. Journal of Applied Pharmaceutical Science, [Link]

Sources

High-Resolution Monitoring of Metoprolol Impurity 12 (Chlorohydrin Analogue) in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MET-2026-12

Executive Summary & Scope

In the synthesis of Metoprolol Succinate and Tartrate, the control of process-related impurities is critical for meeting ICH M7 guidelines regarding mutagenic potential. This protocol details the monitoring of "Impurity 12" , defined herein as 1-chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol .

This compound is a key intermediate formed during the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin. Due to the presence of the alkyl halide moiety, it is structurally alert for genotoxicity and must be controlled at trace levels (typically ppm) in the final API and formulation.

Note on Nomenclature: While pharmacopoeial designations (EP/USP) typically use letter codes (A, B, C, D), "Impurity 12" is a common internal designation in process chemistry catalogs (e.g., LGC Standards, Mikromol) for the chlorohydrin precursor. This guide addresses the specific challenge of separating this non-chromophoric or weak-UV absorbing alkyl halide from the massive API peak.

Chemical Context & Mechanistic Insight

Understanding the origin of Impurity 12 is the first step in effective monitoring. It is not a degradation product but a process impurity .

Formation Pathway

The synthesis of Metoprolol involves the coupling of 4-(2-methoxyethyl)phenol with epichlorohydrin to form an epoxide intermediate. Impurity 12 arises from the incomplete ring closure or ring opening of the epoxide by chloride ions (often from the catalyst or HCl usage).

Key Analytical Challenge:

  • Structural Similarity: It possesses the same aromatic tail as Metoprolol but lacks the isopropylamine head group.

  • Detection: It lacks the secondary amine, altering its pKa significantly compared to the API, which can be leveraged for separation.

Impurity Formation Diagram

Metoprolol_Impurity_Pathway Phenol 4-(2-methoxyethyl)phenol (Starting Material) Intermediate Epoxide Intermediate Phenol->Intermediate + Epichlorohydrin (Base catalyzed) Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Impurity12 Impurity 12 (Chlorohydrin Analogue) *Target Analyte* Intermediate->Impurity12 + HCl / Chloride Ion (Side Reaction) Metoprolol Metoprolol (API) Intermediate->Metoprolol + Isopropylamine

Figure 1: Formation pathway of Metoprolol and the divergence leading to the Chlorohydrin Impurity 12.

Analytical Protocol: LC-MS/MS Methodology

Given the potential genotoxicity and the need for low limits of quantitation (LOQ), standard UV detection is often insufficient due to the massive API interference and the impurity's weak absorbance. LC-MS/MS is the recommended gold standard for this application.

Method Development Strategy (The "Why")
  • Column Selection: A Phenyl-Hexyl stationary phase is chosen over standard C18. The phenyl ring provides pi-pi interactions with the aromatic tail of both the API and Impurity 12, offering superior selectivity for the chlorohydrin substituent compared to purely hydrophobic mechanisms.

  • Mobile Phase pH: The API (Metoprolol) is basic (pKa ~9.7). Impurity 12 (Chlorohydrin) is neutral/weakly acidic. Using an acidic mobile phase (0.1% Formic Acid) protonates the API, making it elute earlier or with a distinct profile compared to the neutral impurity, preventing co-elution.

Chromatographic Conditions
ParameterSpecification
Instrument UHPLC coupled with Triple Quadrupole MS (QqQ)
Column Agilent Poroshell 120 Phenyl-Hexyl (100 x 2.1 mm, 2.7 µm) or equivalent
Column Temp 40°C
Mobile Phase A 0.1% Formic Acid in Water (LC-MS Grade)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Vol 2.0 µL
Run Time 12.0 Minutes
Gradient Program
Time (min)% Mobile Phase BRationale
0.010Initial hold for polar matrix removal
1.010Equilibration
6.060Linear ramp to elute API and Impurity 12
8.095Wash step to remove dimers/oligomers
9.095Hold
9.110Re-equilibration
12.010End of Run
Mass Spectrometry Parameters (MRM Mode)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Target: Impurity 12 (Chlorohydrin).

  • Precursor Ion: [M+H]+ = 245.1 m/z (approx, based on Cl isotope pattern).

  • Product Ions:

    • Quantifier: 116.1 m/z (loss of chloropropanol chain).

    • Qualifier: 152.1 m/z (methoxyethylphenol fragment).

  • API Divert: Divert flow to waste during API elution (typically 3.5 - 5.0 min) to prevent source contamination.

Sample Preparation Workflow

Direct injection of high-concentration API solutions can suppress the MS signal of trace impurities. A Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) is recommended to enrich the impurity.

Extraction Logic

Since Metoprolol is a base and Impurity 12 is neutral, we can manipulate pH to separate them.

  • Basify the sample: Metoprolol becomes neutral/lipophilic.

  • Acidify the sample: Metoprolol becomes charged (hydrophilic). Impurity 12 remains relatively neutral.

Correction for Chlorohydrin: Both are lipophilic in basic conditions. The best approach is "Dilute and Shoot" for UPLC-MS if sensitivity allows, or SPE using a Mixed-Mode Cation Exchange (MCX) cartridge to retain the API (amine) while eluting the neutral Impurity 12.

Recommended SPE Protocol (MCX Cartridge)

SPE_Workflow Sample Sample Solution (Dissolved in 0.1% Formic Acid) Condition Condition MCX Cartridge (MeOH -> Water) Sample->Condition Load Load Sample Condition->Load Wash Wash 1: 0.1% Formic Acid (Removes polar matrix) Load->Wash Elute1 Elute 1: 100% MeOH (Elutes Neutral Impurity 12) Wash->Elute1 Elute2 Elute 2: 5% NH4OH in MeOH (Elutes Metoprolol API - Waste) Wash->Elute2 Optional: API Recovery Analyze Analyze Eluate 1 by LC-MS/MS Elute1->Analyze

Figure 2: Mixed-Mode Cation Exchange (MCX) workflow to isolate neutral Impurity 12 from basic Metoprolol API.

Validation & System Suitability (Self-Validating System)

To ensure the protocol is trustworthy (E-E-A-T), the following System Suitability Test (SST) criteria must be met before every batch analysis.

SST Criteria
  • Resolution (Rs): > 2.0 between Impurity 12 and any adjacent peak (e.g., Impurity B).

  • Sensitivity: S/N ratio > 10 for the Standard Solution at the Limit of Quantitation (LOQ).

  • Precision: %RSD < 5.0% for 6 replicate injections of the Standard.

  • Recovery: Spike recovery of Impurity 12 into the matrix must be between 80-120%.

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Backpressure API precipitation in column.Ensure sample diluent matches initial mobile phase (10% organic).
Signal Suppression Co-eluting API.Check divert valve timing; Ensure API is diverted to waste.
Peak Tailing (Impurity 12) Secondary interactions.Increase buffer strength (Ammonium Formate) to 10mM.
Ghost Peaks Carryover from previous run.Add a needle wash step with 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • European Pharmacopoeia (Ph.[1][2] Eur.) . (2025).[3] Metoprolol Succinate Monograph 1448. European Directorate for the Quality of Medicines. [Link]

  • International Council for Harmonisation (ICH) . (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • Dong, M. W. (2013). Modern HPLC for Practicing Scientists. Wiley. (Reference for Phenyl-Hexyl column selection logic).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Mobile Phase for Separation of Polar Metoprolol Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of metoprolol and its polar impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing HPLC and UHPLC mobile phases. Here, we move beyond generic advice to explain the underlying principles of chromatographic separation, empowering you to troubleshoot effectively and develop robust analytical methods.

Understanding the Challenge: The Nature of Metoprolol and Its Polar Impurities

Metoprolol is a selective β1 receptor blocker widely prescribed for cardiovascular conditions.[1] Its structure contains a secondary amine, making it a basic compound with a pKa of approximately 9.6.[2] This means that at pH values below 9.6, metoprolol will be protonated and exist as a cation. Many of its degradation products and process-related impurities are even more polar than the parent compound, often lacking significant chromophores.[3][4]

The primary challenges in separating these polar impurities using reversed-phase liquid chromatography (RPLC), the workhorse of many analytical labs, are:

  • Poor Retention: Highly polar compounds have a weak affinity for nonpolar stationary phases (like C18) and tend to elute in or near the void volume of the column.[5]

  • Poor Peak Shape: Basic compounds like metoprolol and its impurities can interact with residual silanol groups on the silica surface of the stationary phase, leading to peak tailing.[6][7]

  • Co-elution: The similar polar nature of the impurities can make them difficult to resolve from each other and from the parent drug.

This guide will provide a structured approach to overcoming these challenges through strategic mobile phase optimization and consideration of alternative chromatographic modes.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during method development and provides actionable solutions based on established chromatographic principles.

Q1: My polar metoprolol impurities are eluting at the solvent front with no retention on a C18 column. What should I do?

This is a classic problem for polar analytes in RPLC. Here’s a systematic approach to increase retention:

A1: Initial Steps in Reversed-Phase LC

  • Decrease the Organic Modifier Concentration: The most straightforward approach is to reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. However, for very polar compounds, you may already be at a very low organic concentration, and further reduction may not be effective.

  • Evaluate a "Polar-Embedded" or "Aqua" C18 Column: These columns have a polar functional group embedded in the alkyl chain, which helps to prevent phase collapse in highly aqueous mobile phases and can offer different selectivity for polar compounds.

A2: Advanced and Alternative Approaches

If the above steps are insufficient, consider alternative chromatographic techniques that are better suited for polar compounds:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds.[8][9][10][11] It utilizes a polar stationary phase (like silica, amide, or diol) and a mobile phase with a high concentration of organic solvent.[10][12] Water acts as the strong, eluting solvent.[5] A HILIC method was successfully developed for metoprolol and its non-chromophoric impurities using a mixed-mode column in HILIC mode.[3][13]

  • Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange functionalities on a single stationary phase.[14][15][16][17] This allows for simultaneous separation based on both hydrophobicity and charge, providing excellent retention and unique selectivity for polar and ionic compounds like metoprolol and its impurities.[14]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.[18][19][20] It is a powerful technique for separating polar compounds and can be a "greener" alternative to normal-phase chromatography.[19]

Q2: I have some retention, but the peaks for metoprolol and its basic impurities are tailing significantly. How can I improve the peak shape?

Peak tailing for basic compounds in RPLC is often due to secondary interactions with acidic silanol groups on the stationary phase surface.[6][7] Here’s how to mitigate this:

A1: Mobile Phase pH Control

The ionization state of both your analyte and the stationary phase is critical. Adjusting the mobile phase pH is a powerful tool to improve peak shape.

  • Low pH (pH 2-4): At a low pH, the residual silanol groups on the silica surface are protonated and therefore neutral, minimizing their interaction with the protonated basic analytes.[21] This is often the most effective way to achieve symmetrical peaks for basic compounds. A mobile phase with a pH of 3.0 has been used successfully for the separation of metoprolol and other beta-blockers.[22]

  • Choosing the Right Buffer: Use a buffer with a pKa within +/- 1 unit of your target pH.[23][24][25] For low pH work, phosphate or formate buffers are common choices.[22][26] For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are essential.[25][27]

Logical Flow for Initial Mobile Phase Scouting

Caption: Initial strategy for method development.

A2: Buffer Concentration

  • Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can sometimes help to mask the residual silanol groups and improve peak shape.[6][25] However, be mindful of the buffer's solubility in the organic modifier to avoid precipitation.[23]

A3: Column Choice

  • High-Purity Silica and End-capping: Modern columns made with high-purity silica and thorough end-capping have a lower concentration of active silanol groups, resulting in better peak shapes for basic compounds.[7]

Q3: I am using HILIC, but my retention times are not reproducible. What could be the cause?

HILIC separations can be very sensitive to experimental conditions. Here are the key factors to check for reproducibility issues:

A1: Column Equilibration

  • Insufficient Equilibration: The formation of the aqueous layer on the polar stationary phase is crucial for the HILIC retention mechanism and requires adequate time.[5] Ensure you are equilibrating the column with the initial mobile phase for a sufficient duration (e.g., 10-20 column volumes) before each injection.

A2: Mobile Phase and Sample Diluent

  • Water Content: Small variations in the water content of the mobile phase can lead to significant shifts in retention time. Prepare your mobile phases accurately.

  • Sample Solvent: The solvent used to dissolve your sample should ideally be the same as, or weaker than, your initial mobile phase (i.e., high organic content). Injecting a sample dissolved in a high-aqueous solvent can disrupt the stationary phase's water layer and lead to poor peak shape and retention.

A3: Buffer Salts

  • Presence of Salts: Buffer salts in the mobile phase, such as ammonium formate or acetate, are often necessary to ensure good peak shape and reproducible retention in HILILC.[5][28]

Frequently Asked Questions (FAQs)

  • What is a good starting mobile phase for separating metoprolol and its polar impurities on a C18 column?

    • A good starting point is a gradient elution with Mobile Phase A: 10-25 mM phosphate or ammonium formate buffer at pH 3.0, and Mobile Phase B: acetonitrile or methanol.[22] A modernized USP monograph method for metoprolol tartrate impurities utilizes a gradient with ammonium acetate and acetonitrile.[29]

  • How do I choose between acetonitrile and methanol as the organic modifier?

    • Acetonitrile generally has a lower viscosity and can provide different selectivity compared to methanol. It is also the preferred organic solvent for HILIC separations.[5] Methanol is more polar and can be a better choice in some RPLC separations. It's often beneficial to screen both during method development.

  • Can I use ion-pairing agents to improve the retention of polar impurities?

    • While ion-pairing agents can increase the retention of ionic compounds, they are often considered a last resort. They can be harsh on columns, lead to long equilibration times, and are generally not compatible with mass spectrometry.[22] Modern mixed-mode and HILIC columns often provide better alternatives without these drawbacks.[14][16]

  • My method needs to be LC-MS compatible. What are the key considerations for the mobile phase?

    • For LC-MS, you must use volatile mobile phase components.[25] This means avoiding non-volatile buffers like phosphate.[24] Instead, use volatile buffers such as ammonium formate, ammonium acetate, or additives like formic acid.[26][27]

Data and Protocols

Table 1: Recommended Starting Conditions for Mobile Phase Optimization
ParameterReversed-Phase (RPLC)Hydrophilic Interaction (HILIC)
Stationary Phase C18, Polar-Embedded C18Silica, Amide, Diol, Zwitterionic[12]
Mobile Phase A (Aqueous) 10-25 mM Ammonium Formate, pH 3.0[22]10 mM Ammonium Acetate in 90:10 ACN:Water[28]
Mobile Phase B (Organic) Acetonitrile or MethanolAcetonitrile
Typical Gradient 5-95% B95-50% A (i.e., increasing water content)[5]
Key Consideration Control pH to suppress silanol interactions[21]Ensure proper column equilibration[5]
Experimental Protocol: Mobile Phase pH Scouting for RPLC
  • Prepare Buffers: Prepare separate aqueous mobile phases (e.g., 20 mM ammonium formate) and adjust the pH to three different levels: 3.0, 4.5, and 6.0.

  • Column: Use a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Initial Conditions: Start with a shallow gradient (e.g., 5-50% acetonitrile over 20 minutes) for each pH condition.

  • Injection: Inject a standard mixture of metoprolol and known impurities.

  • Evaluation: Compare the chromatograms for retention time, resolution, and peak shape of the polar impurities.

  • Selection: Choose the pH that provides the best overall separation and peak symmetry for further optimization.

Workflow for pH Optimization in RPLC

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_buffers Prepare Aqueous Buffers (e.g., pH 3.0, 4.5, 6.0) run_ph3 Run Gradient at pH 3.0 prep_buffers->run_ph3 run_ph4_5 Run Gradient at pH 4.5 prep_buffers->run_ph4_5 run_ph6 Run Gradient at pH 6.0 prep_buffers->run_ph6 prep_sample Prepare Standard Mix prep_sample->run_ph3 prep_sample->run_ph4_5 prep_sample->run_ph6 eval Compare Retention, Resolution, & Peak Shape run_ph3->eval run_ph4_5->eval run_ph6->eval select Select Optimal pH for Further Optimization eval->select

Caption: Step-by-step workflow for pH scouting.

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. Available at: [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique - Longdom Publishing. Available at: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]

  • Mixed-Mode Chromatography and Stationary Phases. Available at: [Link]

  • HILIC - Dr. Maisch. Available at: [Link]

  • Video: Supercritical Fluid Chromatography - JoVE. Available at: [Link]

  • Evolution of Mixed-Mode Chromatography. Available at: [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - MDPI. Available at: [Link]

  • Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC | LCGC International. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column | LCGC International. Available at: [Link]

  • Improving of a Peak Shape of the Charged Compounds - SIELC Technologies. Available at: [Link]

  • HPLC Buffer Mobile Phase Considerations | Guide - SCION Instruments. Available at: [Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC) | Waters. Available at: [Link]

  • Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD - PMC. Available at: [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism - Phenomenex. Available at: [Link]

  • pH, pKa, and Retention - Pharma Growth Hub. Available at: [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. Available at: [Link]

  • Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. Available at: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. Available at: [Link]

  • Alternative stationary phases : r/Chempros - Reddit. Available at: [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. Available at: [Link]

  • Optimization of mobile phase in the separation of beta-blockers by HPLC - PubMed. Available at: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. Available at: [Link]

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Available at: [Link]

  • Polar Compounds | SIELC Technologies. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • Optimization and validation of high performance liquid chromatography-ultra violet method for quantitation of metoprolol in rabb - Semantic Scholar. Available at: [Link]

  • Application Support, Spinco Biotech Private Limited, Ahmedabad, Gujarat, India. - Research Journal of Pharmacy and Technology. Available at: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. Available at: [Link]

  • Modernizing the USP Monograph for Impurity Profiling of Metoprolol Tartrate - Agilent. Available at: [Link]

  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science. Available at: [Link]

  • Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. Available at: [Link]

  • Development of a LC-MS/MS method for simultaneous determination of metoprolol and its metabolites, α-hydroxymetoprolol and O-desmethylmetoprolol, in rat plasma: application to the herb-drug interaction study of metoprolol and breviscapine - PubMed. Available at: [Link]

  • Simultaneous determination of metoprolol and its metabolites, α-hydroxymetoprolol and O-desmethylmetoprolol, in human plasma by liquid chromatography with tandem mass spectrometry - PubMed. Available at: [Link]

  • Investigation of Metoprolol Concentrations in Plasma Using Automated Sample Preparation and LC-MS/MS Detection - MDPI. Available at: [Link]

  • Journal of Pharmaceutical Analysis - ScienceOpen. Available at: [Link]

  • Metoprolol | C15H25NO3 | CID 4171 - PubChem - NIH. Available at: [Link]

  • Comprehensive Investigation and Exploration of Metoprolol Impurities - Research Journal of Pharmacy and Technology. Available at: [Link]

Sources

Strategies to reduce variability in impurity profiling of metoprolol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Metoprolol Impurity Profiling Technical Support Center .

I am Dr. Aris Thorne, Senior Application Scientist. I have designed this guide to move beyond standard operating procedures and address the why and how of variability in metoprolol analysis. Metoprolol is a secondary amine with a pKa of approximately 9.7. Its basicity makes it a "canary in the coal mine" for chromatographic systems—if your column chemistry, mobile phase pH, or equilibration status is slightly off, metoprolol will drift, tail, or split.

This guide treats your analytical method as a dynamic system, focusing on Root Cause Analysis (RCA) and Self-Validating Protocols .

Quick Navigation: Troubleshooting Dashboard

SymptomProbable CauseTechnical Module
Peak Tailing (As > 1.5) Silanol interaction / Column aging[Q1: Peak Shape Strategy]
Retention Time Drift pH instability / Ion-Pairing Hysteresis[Q2: Retention Stability]
Low Mass Balance Non-chromophoric impurities (M, N)[Q3: Detection Limits]
Ghost Peaks in Gradient Mobile phase contamination / Carryover[Q4: System Hygiene]

Module 1: Chromatographic Stability & Peak Shape

Q1: Why does my Metoprolol peak tail significantly (As > 1.5) even on a new C18 column?

The Mechanism: Metoprolol is a strong base. At neutral pH (6.0–8.0), residual silanols on the silica support of your column are ionized (SiO⁻). The positively charged amine of metoprolol interacts electrostatically with these silanols, causing "secondary retention" that manifests as tailing.

The Troubleshooting Protocol:

  • Check the Carbon Load & End-capping:

    • Action: Switch to a "high-coverage" or "base-deactivated" C18 column.

    • Why: High carbon load (>15%) physically shields the silica surface. End-capping (reacting free silanols with trimethylchlorosilane) chemically neutralizes them.

  • The "Sacrificial Base" Strategy:

    • Action: Add 0.1% Triethylamine (TEA) to the mobile phase if using a phosphate buffer.

    • Why: TEA competes for the active silanol sites, effectively blocking them from interacting with the metoprolol.

  • pH Optimization:

    • Action: Run at pH 3.0 or pH > 10.0 (if column permits).

    • Why: At pH 3.0, silanols are protonated (neutral). At pH > 10.0, metoprolol is deprotonated (neutral). Both states eliminate the electrostatic attraction.

Q2: My retention times shift during the sequence. Is it the pump or the chemistry?

The Diagnosis: If you are using the USP method involving Sodium Dodecyl Sulfate (SDS) , the issue is likely thermal or chemical hysteresis . SDS is an ion-pairing reagent that creates a dynamic equilibrium on the stationary phase.

Corrective Actions:

  • Temperature Control: Ion-pairing thermodynamics are highly temperature-sensitive. Ensure your column compartment is stable ±0.5°C.

  • Equilibration Volume: SDS methods require 20–30 column volumes to equilibrate, not the standard 5–10.

  • Modernization (The "Self-Validating" Fix):

    • Recommendation: If regulatory flexibility allows, move away from SDS. Use a volatile buffer (Ammonium Formate/Acetate) compatible with LC-MS. This removes the "memory effect" of ion-pairing reagents.

Visualization: Troubleshooting Logic Flow

The following diagram maps the decision process for diagnosing variability in Metoprolol profiling.

Metoprolol_Troubleshooting Start START: Variability Detected Check_Symptom Identify Primary Symptom Start->Check_Symptom Branch_RT Retention Time Shift Check_Symptom->Branch_RT Branch_Shape Peak Tailing / Splitting Check_Symptom->Branch_Shape Branch_Area Area % Variation Check_Symptom->Branch_Area Check_Temp Check Column Temp (±0.5°C) Branch_RT->Check_Temp Check_Column Column Type? (Base Deactivated?) Branch_Shape->Check_Column Check_Integration Integration Parameters (Slope Sensitivity) Branch_Area->Check_Integration Check_MobilePhase Check Buffer pH (Is it near pKa?) Check_Temp->Check_MobilePhase Action_Buffer Increase Buffer Conc. or Adjust pH Check_MobilePhase->Action_Buffer Check_SampleSolvent Sample Solvent Strength (> Mobile Phase?) Check_Column->Check_SampleSolvent Action_Diluent Match Diluent to Initial Gradient Check_SampleSolvent->Action_Diluent Check_Wavelength Check UV Wavelength (223nm vs 254nm) Check_Integration->Check_Wavelength Action_RRF Verify RRFs with Known Standard Check_Wavelength->Action_RRF

Caption: Decision matrix for diagnosing chromatographic variability in basic drug analysis.

Module 2: The "Invisible" Impurities (Detection)

Q3: I have low mass balance (98%), but no visible impurity peaks. Where is the missing 2%?

The Issue: You are likely missing Impurity M or Impurity N (EP definitions).

  • Impurity N: 3-isopropylamino-1,2-propanediol.[1]

  • Nature: These are aliphatic, polar degradation products lacking the aromatic ring responsible for UV absorption at 223/254 nm.

The Solution: Standard UV detection is insufficient for a complete profile. You must employ orthogonal detection or specific derivatization.

Recommended Workflow:

  • Charged Aerosol Detection (CAD): CAD is a universal detector for non-volatiles. It detects Impurity N and M with high sensitivity regardless of chromophores.

  • HILIC Mode: Because Impurities M and N are highly polar, they often elute in the void volume of Reversed-Phase (C18) columns. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) to retain and separate these polar species.

Data Comparison Table: Detector Suitability

ImpurityStructure FeatureUV (223 nm)CAD / ELSDLC-MS
Metoprolol Aromatic EtherHigh ResponseHigh ResponseHigh Response
Impurity A Aromatic EtherHigh ResponseHigh ResponseHigh Response
Impurity B Phenol DerivativeHigh ResponseHigh ResponseHigh Response
Impurity N Aliphatic DiolNo Response High Response High Response
Impurity M Aliphatic AmineNo Response High Response High Response

Module 3: Sample Preparation & Extraction

Q4: How do I prevent "Ghost Peaks" when analyzing Metoprolol Succinate ER tablets?

The Mechanism: Extended Release (ER) formulations often use polyethylene oxide or cellulosic polymers. These excipients can:

  • Precipitate in high-organic mobile phases (clogging column frits).

  • Trap impurities, leading to low recovery.

  • Leach plasticizers from filters if an incompatible solvent is used.

The Protocol:

  • Extraction Solvent: Use a mix of Buffer:Methanol (50:50) . Avoid 100% organic extraction, which may precipitate buffer salts or excipients too quickly.

  • Filter Selection: Use PVDF or PTFE filters. Avoid Nylon filters, which can adsorb the basic metoprolol amine, causing variable recovery (loss of API).

  • Centrifugation: Always centrifuge samples before filtering to remove the bulk of the polymer matrix.

Module 4: Regulatory & Impurity Reference

Q5: How do USP and EP impurity definitions differ?

It is critical to know which standard you are validating against, as the nomenclature is not interchangeable.

Common NameEP DesignationUSP DesignationChemical Characteristic
Hydroxy-MetoprololImpurity ARelated Compound AFormed via oxidation
Ethyl Ether AnalogImpurity BRelated Compound BProcess impurity
Metoprolol DimerImpurity CRelated Compound CProcess impurity
Aldehyde DerivativeImpurity ORelated Compound DDegradation product

Visualization: Method Development Workflow

This diagram outlines the optimized pathway for developing a stability-indicating method for Metoprolol.

Method_Dev_Workflow Input Sample Input (API or Tablet) Step1 Step 1: Solubility Check (Use 50:50 Buffer/MeOH) Input->Step1 Decision_Det Select Detector Step1->Decision_Det Path_UV UV (223 nm) For Aromatic Impurities Decision_Det->Path_UV Standard Path_CAD CAD / LC-MS For Impurity M/N Decision_Det->Path_CAD Comprehensive Step2_Col Column Selection (C18 Base Deactivated or HILIC) Path_UV->Step2_Col Path_CAD->Step2_Col Step3_Opt Optimize pH (Avoid pH 7-9) Step2_Col->Step3_Opt Output Valid Profile Step3_Opt->Output

Caption: Workflow for selecting detection and column chemistry based on impurity types.

References

  • European Pharmacopoeia (Ph.[1][2] Eur.) . Metoprolol Succinate Monograph 1448. Strasbourg, France: Council of Europe.[3]

  • United States Pharmacopeia (USP) . Metoprolol Succinate Monograph. Rockville, MD: USP Convention.

  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience. (Reference for silanol interaction mechanisms).
  • Stoll, D. R. (2021). "Troubleshooting Peak Shape Problems in HPLC". LCGC North America.

  • Thermo Fisher Scientific . (2019). Quantitative analysis of 3-isopropylamino-1,2-propanediol (Impurity N) by HILIC-CAD.

  • McCalley, D. V. (2023). "Understanding the mechanisms of peak tailing for basic compounds in RPLC". Chemical Communications.

Sources

Validation & Comparative

Method Transfer & Cross-Validation: HPLC to UPLC for Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC/UHPLC) represents more than a gain in speed; it is a fundamental shift in chromatographic efficiency. For impurity profiling—where the detection of trace variants (<0.05%) in the presence of a high-concentration Active Pharmaceutical Ingredient (API) is critical—UPLC offers superior peak capacity and sensitivity.

However, the transfer is not plug-and-play. It requires a rigorous cross-validation strategy to ensure that the Selectivity ($ \alpha


 R_s $)  defined in the legacy HPLC method are maintained or improved on the UPLC platform. This guide outlines the theoretical basis, geometric scaling protocols, and validation requirements (per ICH Q2(R2) and USP <621>) to successfully bridge these technologies.

Theoretical Framework: The Physics of Efficiency

The driving force behind UPLC's superiority is best explained by the Van Deemter equation , which relates the height equivalent to a theoretical plate (


) to linear velocity (

):


  • HPLC (3–5 µm particles): The

    
    -term (mass transfer) dominates at high flow rates. As you speed up, efficiency drops rapidly.
    
  • UPLC (<2 µm particles): The

    
    -term is significantly reduced because the diffusion path length inside the porous particle is shorter. This flattens the curve, allowing higher flow rates without a loss in efficiency.
    
Diagram 1: The Logic of Method Transfer

This diagram illustrates the causal relationship between particle size reduction and the necessary instrument adaptations.

VanDeemterLogic Particle Particle Size Reduction (5µm -> 1.7µm) Efficiency Increased Efficiency (N) Particle->Efficiency Backpressure Increased Backpressure (>400 bar) Particle->Backpressure OptimumFlow Higher Optimum Linear Velocity Particle->OptimumFlow Resolution Higher Resolution (Rs) Efficiency->Resolution Heat Frictional Heating Backpressure->Heat Speed Reduced Analysis Time OptimumFlow->Speed Heat->Resolution Risk

Caption: Causal map showing how particle size reduction improves resolution and speed but introduces backpressure and thermal risks.

Experimental Protocol: Method Translation

To cross-validate an impurity method, one must first mathematically translate the physical parameters. Randomly increasing flow rate will fail. We use Geometric Scaling to maintain the column length to particle size ratio (


).
Step 1: Geometric Scaling Calculations

Use these standard equations to translate an HPLC method (Method A) to UPLC (Method B).

ParameterEquationApplication Insight
Flow Rate (

)

Maintains constant linear velocity. Note: UPLC often runs above this calculated optimum for speed.
Injection Vol (

)

Critical for impurity profiling. Injecting too much on a small column causes peak distortion (fronting).
Gradient Time (

)

Ensures the slope of the gradient (change in %B per column volume) remains constant.
Step 2: The Dwell Volume Adjustment (The "Gotcha")

HPLC systems typically have large dwell volumes (


), while UPLC systems are small (

).
  • Problem: If uncorrected, the gradient reaches the UPLC column "too early," altering the selectivity of early-eluting impurities.

  • Solution: Introduce an Injection Delay or an Isocratic Hold at the start of the UPLC method.[1]

    • Calculation:

      
      
      

Comparative Data Analysis

The following data represents a typical cross-validation study for a generic API with three known impurities (Imp A, B, C).

Experimental Conditions:

  • HPLC: Agilent 1100, C18 150x4.6mm, 5µm. Flow: 1.0 mL/min.

  • UPLC: Waters ACQUITY H-Class, BEH C18 50x2.1mm, 1.7µm. Flow: 0.6 mL/min.[2]

Table 1: Performance Metrics Comparison
MetricHPLC (Legacy)UPLC (Modernized)Improvement Factor
Run Time 45.0 min5.2 min8.6x Faster
Solvent Usage 45 mL3.1 mL14.5x Reduction
USP Resolution (Imp A / API) 2.13.4+62%
Peak Width (W50) 0.45 min0.04 minSharper Peaks
Sensitivity (S/N for Imp C) 18:142:12.3x Higher
Backpressure 110 bar580 barN/A (System Limit)

Analysis: The UPLC method not only reduces time but significantly increases Sensitivity . The narrower peaks in UPLC result in taller peak heights for the same mass load, lowering the Limit of Quantitation (LOQ). This is vital for detecting genotoxic impurities at ppm levels.

Validation Strategy (ICH Q2(R2))

When cross-validating, you are essentially proving that the UPLC method is "equivalent or better" than the HPLC method.

Diagram 2: Cross-Validation Workflow

This workflow ensures regulatory compliance during the transfer process.

ValidationWorkflow cluster_Val ICH Q2(R2) Validation Parameters Start Start: Validated HPLC Method Scale Geometric Scaling (USP <621>) Start->Scale Dwell Adjust Dwell Volume (Isocratic Hold) Scale->Dwell Run Execute UPLC Run Dwell->Run Spec Specificity: Check Peak Purity Run->Spec Lin Linearity & Range: (LOQ to 120%) Spec->Lin Acc Accuracy: Spike Recovery Lin->Acc Compare Compare Results (F-test / t-test) Acc->Compare End Final Validated UPLC Method Compare->End

Caption: Step-by-step workflow for validating the transfer of an impurity method from HPLC to UPLC.

Key Validation Parameters for Impurities
  • Specificity: Use a Diode Array Detector (DAD) or Mass Spec (MS) to ensure the sharper UPLC peaks are pure and not co-eluting.

  • LOD/LOQ: Re-establish these. UPLC usually lowers the LOQ. If the HPLC LOQ was 0.05%, UPLC might achieve 0.01%.

  • Robustness:

    • Frictional Heating:[2][3][4][5] UPLC generates internal column heat.[2][5] This can cause band broadening (radial temperature gradients).

    • Mitigation: Use Still Air mode (if available) or set the column oven 2-3°C lower than the HPLC method if using a forced-air oven.

References

  • ICH Q2(R2) Validation of Analytical Procedures . European Medicines Agency / ICH. (2023).[6][7] Available at: [Link]

  • Guillarme, D., et al. "Method transfer for fast liquid chromatography in pharmaceutical analysis: Application to short columns packed with small particles." European Journal of Pharmaceutics and Biopharmaceutics, 68(2), 430-440.
  • Waters Corporation . "Dwell Volume and Extra-Column Volume: What Are They and How Do They Impact Method Transfer." Available at: [Link]

  • Agilent Technologies . "Method Adjustment the USP Way." LCGC International. Available at: [Link]

Sources

Strategic Control and Justification of Metoprolol Impurity 12: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Metoprolol Succinate/Tartrate, the control of process-related impurities is critical for regulatory compliance.[1] This guide addresses the justification of acceptance criteria for "Impurity 12" , defined here as the Chlorohydrin intermediate (1-chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol) .[1]

As a potential genotoxic impurity (PGI) arising from the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin, Impurity 12 requires a control strategy far more rigorous than standard degradants (e.g., EP Impurity A).[1] This guide compares the limitations of standard HPLC-UV against the necessary sensitivity of LC-MS/MS and provides a framework for justifying acceptance criteria based on ICH M7(R2) and process capability (Purge Factors).

Part 1: The Regulatory & Chemical Context

To justify acceptance criteria, we must first establish the impurity's origin and toxicological classification.[1] Unlike standard degradants controlled at 0.15% (ICH Q3A), Impurity 12 is an alkylating agent precursor.[1]

Synthesis Pathway & Impurity Origin

The following Graphviz diagram illustrates the formation of Impurity 12 and its subsequent conversion (or lack thereof) into the active pharmaceutical ingredient (API).

Metoprolol_Synthesis Start 4-(2-methoxyethyl)phenol Imp12 Impurity 12 (Chlorohydrin Intermediate) *Potential Mutagen* Start->Imp12 Alkylation Reagent + Epichlorohydrin Epoxide Epoxide Intermediate (Oxirane) Imp12->Epoxide Ring Closure (Base) Metoprolol Metoprolol API Imp12->Metoprolol Carryover (Risk) Epoxide->Metoprolol + Isopropylamine

Figure 1: Synthesis pathway highlighting the origin of Impurity 12 (Chlorohydrin) and the risk of carryover into the final API.[1]

Part 2: Comparative Analytical Approaches

The justification of a limit is only as good as the method used to verify it. Below, we compare the industry-standard HPLC-UV method (often used for Release Testing) against the LC-MS/MS method required for trace-level PGI quantification.

Performance Matrix: HPLC-UV vs. LC-MS/MS
FeatureAlternative: HPLC-UV (Standard) Product: LC-MS/MS (PGI Focused) Impact on Justification
Detection Principle UV Absorbance (275 nm)Electrospray Ionization (ESI+) / MRMMS is required for limits < 100 ppm.[1]
LOD (Limit of Detection) ~0.05% (500 ppm)~0.5 ppmUV cannot verify ICH M7 limits (often <50 ppm).[1]
Selectivity Low (Co-elution with API likely)High (Mass-based filtering)MS avoids false positives from matrix effects.[1]
Linearity Range 0.05% – 1.0%1 ppm – 200 ppmMS is linear at the safety threshold.[1]
Suitability Routine Release (ICH Q3A)Trace Analysis (ICH M7)Only MS supports PGI justification.

Expert Insight: Relying on HPLC-UV for Impurity 12 is a common compliance pitfall.[1] If your calculated safety limit (TTC) is 30 ppm, a UV method with an LOQ of 500 ppm is scientifically invalid for control, necessitating the LC-MS/MS workflow described below.

Part 3: Justification of Acceptance Criteria

This section details the logic required to defend your specification limit to regulators (FDA/EMA).

1. The Safety-Based Limit (TTC Approach)

Under ICH M7, if Impurity 12 is positive in the Ames test (mutagenic), the default limit is the Threshold of Toxicological Concern (TTC) .[1]

  • Calculation:

    
    
    
  • Metoprolol Scenario:

    • Max Daily Dose (MDD) = 200 mg (0.2 g).[1]

    • Limit =

      
      .[1]
      

Justification Argument: "The acceptance criterion of NMT 7.5 ppm is justified based on the TTC for a mutagenic impurity with lifetime exposure."[1]

2. The Process Capability (Purge Factor) Approach

If the synthesis process efficiently removes Impurity 12, you may justify periodic testing or skip testing rather than routine release testing.[1]

  • Required Purge Factor (RPF):

    
    
    
  • Experimental Justification: You must prove the Actual Purge Factor (APF) > RPF .[1]

    • Experiment: Spike Impurity 12 at 10,000 ppm into the starting material.[1]

    • Result: Measure residual Impurity 12 in the final API using LC-MS/MS.

    • Data: If final level is < 1 ppm, the APF is > 10,000.[1]

Table 2: Purge Factor Data for Justification

Step Spiked Level (ppm) Residual Level (ppm) Purge Factor Conclusion
Reaction 10,000 500 20x Reacts to Epoxide
Crystallization 500 < 0.5 (LOQ) 1000x Removed in Mother Liquor

| Total Process | 10,000 | < 0.5 | > 20,000x | Control Verified |[1]

Part 4: Experimental Protocol (LC-MS/MS)

To generate the data for the justification above, use this self-validating protocol.

Objective: Quantify Impurity 12 (Chlorohydrin) at sub-ppm levels.

1. Instrument Parameters
  • System: UHPLC coupled with Triple Quadrupole MS.[1]

  • Column: C18, 100 x 2.1 mm, 1.7 µm (e.g., Acquity BEH or equivalent).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

2. MS/MS Transitions (MRM)
  • Metoprolol (API): 268.2 → 116.1 (Collision Energy: 25 eV).[1]

  • Impurity 12 (Chlorohydrin): 244.1 → 152.1 (Quantifier), 244.1 → 116.1 (Qualifier).[1]

    • Note: The mass shift (+35 Da vs Epoxide) confirms the chlorine presence.[1]

3. Sample Preparation (Spiking Recovery)
  • Stock Solution: Dissolve 10 mg Impurity 12 in 100 mL Methanol (100 ppm).

  • Sample Solution: Dissolve 100 mg Metoprolol API in 10 mL Diluent.

  • Spike: Add 10 µL Stock to Sample Solution (Simulates 10 ppm spike).

  • Acceptance Criteria: Recovery must be 80–120%.[1]

Part 5: Decision Logic for Regulatory Submission

Use this decision tree to determine the final specification status of Impurity 12.

Control_Strategy Start Start: Impurity 12 Assessment IsMutagenic Is Impurity 12 Mutagenic? (Ames Test / QSAR) Start->IsMutagenic CalcTTC Calculate TTC Limit (e.g., 7.5 ppm) IsMutagenic->CalcTTC Yes (Class 2/3) StandardLimit Use Standard ICH Q3A Limit (NMT 0.15%) IsMutagenic->StandardLimit No (Class 5) ProcessPurge Calculate Process Purge Factor CalcTTC->ProcessPurge HighPurge Is Purge Factor > 1000x Safety Margin? ProcessPurge->HighPurge SkipTest Justification: Option 4 (ICH M7) No Routine Testing Required HighPurge->SkipTest Yes (Proven Control) RoutineTest Justification: Option 1 (ICH M7) Routine LC-MS Release Testing HighPurge->RoutineTest No (Risk Remains)

Figure 2: Decision tree for establishing the control strategy of Impurity 12 according to ICH M7 guidelines.

References
  • International Council for Harmonisation (ICH). Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][2] (2023).[1][3] Link

  • European Pharmacopoeia (Ph.[1][4] Eur.). Metoprolol Succinate Monograph 1448.[1] (Current Ed.).[1] Link

  • PubChem. Metoprolol Tartrate Compound Summary (Structure & Hazards). National Library of Medicine.[1] Link

  • Xu, Q., et al. Development and validation of a hydrophilic interaction chromatography method coupled with charged aerosol detection for nonaromatic α-hydroxyamines, organic impurities of metoprolol.[1][4] Journal of Pharmaceutical and Biomedical Analysis.[1] (2015).[1][4] Link

  • Górog, S. New safe medicines faster: the role of analytical chemistry. TrAC Trends in Analytical Chemistry. (2003).[1][3][5] Link

Sources

Bridging the Gap: Performance Verification of High-Throughput UHPLC Against Compendial HPLC Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pharmaceutical industry, the transition from robust but slow compendial methods (HPLC) to modern, high-throughput alternatives (UHPLC) is a critical bottleneck. While Ultra-High Performance Liquid Chromatography (UHPLC) offers superior resolution and speed, it cannot be adopted without rigorous statistical proof of equivalence to the "Gold Standard" compendial method.

This guide moves beyond simple "pass/fail" criteria. It outlines a Scientific Equivalence Protocol designed to satisfy the rigorous demands of USP <1225> (Validation of Compendial Procedures) and ICH Q2(R2) . We will demonstrate how to objectively verify that a new 1.8 µm particle size UHPLC method is not just "comparable," but statistically equivalent to a traditional 5 µm USP HPLC method.

Regulatory Framework & Strategy

Before pipetting a single sample, we must define the regulatory pathway. Many labs confuse Verification with Validation.

  • USP <1226> (Verification): Used when you are implementing a compendial method exactly as written.

  • USP <1225> / ICH Q2(R2) (Validation of Alternative Procedures): Required when you modify the method (e.g., changing column dimensions or particle size beyond USP <621> adjustments).

The Strategy: We are treating the UHPLC method as an Alternative Procedure . To adopt it, we must prove it yields results equivalent to the official compendial method.

The Verification Workflow

The following diagram illustrates the decision matrix for method adoption, ensuring compliance with USP General Notices 6.30.

MethodVerification cluster_Exp Experimental Phase Start Start: Need for Higher Throughput Assess Assess Compendial Method (HPLC) Start->Assess Design Design Alternative Method (UHPLC) Assess->Design Define ATP (Analytical Target Profile) RunRef Run Reference (Compendial) Design->RunRef RunTest Run Test (UHPLC) Design->RunTest Stats Statistical Analysis (TOST) RunRef->Stats Data Input RunTest->Stats Data Input Decision Equivalence Proven? Stats->Decision Implement Implement Alternative Method Decision->Implement Yes (p < 0.05) Reject Reject/Re-optimize Decision->Reject No

Figure 1: Strategic workflow for validating an alternative analytical procedure against a compendial standard.

Technical Comparison: The "Product" vs. "Alternative"

In this study, we compare a standard USP monograph method for a generic API (Active Pharmaceutical Ingredient) against an optimized UHPLC workflow.

FeatureCompendial Method (Reference)New Method (Test - UHPLC)Impact
Column C18, 250 x 4.6 mm, 5 µmC18, 50 x 2.1 mm, 1.8 µm80% reduction in column volume.
Flow Rate 1.0 mL/min0.4 mL/minSignificant solvent savings.
Run Time 25 minutes3.5 minutes7x increase in throughput.
Injection Vol 20 µL2 µLRequires high-precision autosampler.
Backpressure ~120 bar~650 barRequires UHPLC-rated pump.
Detection UV @ 254 nmUV @ 254 nm (Fast sampling)Detector must handle narrow peaks.

Scientist's Insight: The drastic reduction in run time (25 min to 3.5 min) introduces a risk: Loss of Selectivity . The verification protocol below specifically targets "Critical Pair Resolution" to ensure impurities are not co-eluting in the faster run.

Experimental Protocol: The Equivalence Study

This protocol is designed to be self-validating. If the system suitability fails, the experiment pauses automatically.

Phase 1: System Suitability & Specificity

Objective: Ensure the UHPLC system can distinguish the analyte from known impurities with the same fidelity as the HPLC.

  • Preparation: Prepare a "Resolution Solution" containing the API and its two closest eluting impurities (Impurity A and B).

  • Execution:

    • Inject Resolution Solution into the Compendial HPLC (n=6).

    • Inject Resolution Solution into the UHPLC (n=6).

  • Acceptance Criteria:

    • Resolution (Rs): UHPLC Rs ≥ Compendial Rs (or > 2.0).

    • Tailing Factor: 0.8 ≤ T ≤ 1.5 for both methods.

    • Precision: Retention time %RSD < 0.1% for UHPLC (critical for peak identification).

Phase 2: Accuracy & Linearity (The "Bridging" Step)

Objective: Prove that the change in column geometry does not bias the mass quantification.

  • Stock Prep: Prepare a single concentrated stock standard.

  • Linearity Curve: Dilute stock to 50%, 75%, 100%, 125%, and 150% of target concentration.

  • Cross-Validation:

    • Inject the exact same vials on both systems (to eliminate prep error).

    • Calculate the Response Factor (Area / Concentration) for both.

  • Analysis: Plot Compendial Results (X-axis) vs. UHPLC Results (Y-axis).

    • Target: Slope = 1.0 ± 0.02; Intercept = 0.

Phase 3: Method Precision (Repeatability)

Objective: Assess the variability of the new method.

  • Prepare 6 independent sample preparations of the drug product.

  • Analyze on UHPLC.

  • Requirement: %RSD of Assay must be ≤ 2.0%.

Statistical Analysis: Beyond the T-Test

A common mistake is using a standard student's t-test. A t-test checks for difference.[1][2] If you have a small sample size or high variance, a t-test might say "No significant difference found" simply because the data is noisy. That is not proof of equivalence.

We use TOST (Two One-Sided Tests) for Equivalence Testing.[1][3]

The TOST Concept

We define an Equivalence Margin (


) , typically ±2.0% for Assay or ±10% for Impurities.
  • Null Hypothesis (

    
    ):  The difference is greater than 
    
    
    
    (Methods are different).
  • Alternative Hypothesis (

    
    ):  The difference is within
    
    
    
    (Methods are equivalent).

We reject


 only if the 90% Confidence Interval of the difference falls entirely within the equivalence limits.

TOST_Logic Data Mean Difference (UHPLC - HPLC) CI Calculate 90% Confidence Interval Data->CI Check Is CI entirely inside Limits? CI->Check Limits Define Equivalence Limits (e.g., +/- 2.0%) Limits->Check Pass EQUIVALENT (Reject Null) Check->Pass Yes Fail NOT EQUIVALENT (Fail to Reject Null) Check->Fail No

Figure 2: Statistical logic for TOST (Two One-Sided Tests) to determine analytical equivalence.

Example Data Calculation (Assay Potency)
ParameterCompendial HPLCNew UHPLCDifference
Mean Assay (%) 99.8%100.1%+0.3%
% RSD (n=6) 0.8%0.4%-
90% CI of Diff --[+0.1%, +0.5%]
Equivalence Limit --[-2.0%, +2.0%]

Authoritative References

  • USP General Chapter <1225> . Validation of Compendial Procedures. United States Pharmacopeia.[5][6]

  • USP General Chapter <1226> . Verification of Compendial Procedures. United States Pharmacopeia.[5][6]

  • ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation, 2023.[7]

  • Schuirmann, D. J. (1987). A comparison of the Two One-Sided Tests Procedure and the Power Approach for Assessing the Equivalence of Average Bioavailability. Journal of Pharmacokinetics and Biopharmaceutics.

  • FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration, 2015.[5]

Sources

Limit of Detection (LOD) and Limit of Quantification (LOQ) for Metoprolol Impurity 12

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Determining LOD and LOQ for Metoprolol Impurities

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of pharmaceutical quality control, the precise measurement of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety. For a widely prescribed beta-blocker like Metoprolol, ensuring the active pharmaceutical ingredient (API) is free from significant levels of impurities is paramount. This guide provides a detailed, experience-driven comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of a representative Metoprolol impurity.

This document moves beyond rigid templates, offering a narrative grounded in scientific integrity. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The Critical Role of LOD and LOQ in Impurity Profiling

The International Council for Harmonisation (ICH) guideline Q2(R1) provides the foundational framework for validating analytical procedures.[1][2][3] It defines the Limit of Detection (LOD) as the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified.[4][5][6] The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy.[4][5] For pharmaceutical impurities, a method's LOQ must be at or below the reporting threshold, which is often 0.05% to 0.10% relative to the API.[7]

Why it Matters: An insufficiently sensitive method—one with a high LOD/LOQ—may fail to detect a harmful impurity that is present at a clinically relevant concentration. This directly impacts drug safety and can lead to regulatory non-compliance.

The Challenge: "Metoprolol Impurity 12" and Selecting a Representative Analyte

A query for "this compound" does not correspond to a specific, universally recognized impurity listed in major pharmacopoeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).[8][9][10] This is a common scenario in drug development where process-related impurities may be designated with internal, non-standard identifiers.

To provide a scientifically robust guide, we will focus on Metoprolol Impurity N , a known and particularly challenging related substance. The EP indicates that Impurity N is a non-aromatic α-hydroxyamine, meaning it lacks a UV chromophore.[11] This characteristic makes it an ideal candidate for comparing analytical techniques with different detection principles. The current EP method for Impurity N relies on Thin Layer Chromatography (TLC), a technique not well-suited for reliable, low-level quantification.[12]

A Comparative Analysis of Analytical Technologies

The choice of analytical instrumentation is the single most critical factor influencing the achievable LOD and LOQ. We will compare three common approaches for impurity analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of QC labs due to its robustness and reliability.[13] However, its reliance on the analyte's ability to absorb UV light is a significant limitation. For an impurity like Metoprolol Impurity N, which lacks a chromophore, HPLC-UV is fundamentally unsuitable. While the main Metoprolol API and chromophoric impurities (like Impurity A) are readily detected, non-chromophoric impurities would be entirely missed.[11][12]

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

LC-MS offers a powerful alternative, providing both high sensitivity and mass-based identification, which is invaluable for characterizing unknown impurities.[13][14][15] Modern single-quadrupole mass spectrometers can achieve low detection limits and provide molecular weight information, confirming the identity of the impurity peak.[13][14]

  • Expertise in Action: While superior in sensitivity, MS signal intensity can be affected by ionization efficiency and matrix effects.[13] Therefore, while excellent for detection and identification, UV detection is often preferred for quantification when possible due to its generally more consistent response.[13]

HPLC with Charged Aerosol Detection (HPLC-CAD)

Charged Aerosol Detection (CAD) is a universal detection technique that is not dependent on the analyte's optical properties.[11] The eluent from the HPLC column is nebulized, and the resulting aerosol particles are charged and then measured. This technique produces a consistent response for any non-volatile and many semi-volatile analytes, making it ideal for quantifying compounds without a UV chromophore, such as Metoprolol Impurity N.[9][11]

Experimental Design for LOD & LOQ Determination

The following protocol outlines a comprehensive approach to determining the LOD and LOQ for Metoprolol Impurity N, grounded in the principles of ICH Q2(R1).[3]

Core Principle: The Calibration Curve Method

We will employ the method based on the standard deviation of the response and the slope of the calibration curve, as it is a statistically robust approach recommended by the ICH.[4][16] The formulas are:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ (sigma) = The standard deviation of the y-intercepts of regression lines.

  • S = The slope of the calibration curve.

Step-by-Step Experimental Protocol

Objective: To determine and compare the LOD and LOQ of Metoprolol Impurity N using HPLC-CAD and HPLC-MS.

Materials:

  • Metoprolol Impurity N Certified Reference Standard (CRS)

  • HPLC-grade Acetonitrile and Water

  • Ammonium Formate (for MS-compatible mobile phase)

  • A validated HPLC or UHPLC system equipped with both a Charged Aerosol Detector (CAD) and a Mass Spectrometer (MS). A Diode Array Detector (DAD) can be run in series for comparison.[11]

Procedure:

  • Stock Solution Preparation: Accurately prepare a stock solution of Metoprolol Impurity N CRS in a suitable diluent (e.g., a mixture of mobile phase components) at a concentration of 100 µg/mL.

  • Calibration Standard Preparation: Perform a series of dilutions from the stock solution to prepare at least 6-8 calibration standards at the low end of the concentration range. For impurity analysis, this range might be from 0.05 µg/mL to 5 µg/mL.

    • Causality Check: A wider range of low-concentration standards provides a more accurate regression line and a more reliable calculation of the slope (S) and the standard deviation of the intercept (σ).

  • Chromatographic Conditions: Utilize a Hydrophilic Interaction Chromatography (HILIC) method, which is well-suited for separating polar compounds like Metoprolol and its impurities.[11][12]

    • Column: Acclaim™ Trinity™ P2 or similar mixed-mode HILIC column.[11]

    • Mobile Phase: An isocratic mixture of ammonium formate buffer and acetonitrile.

    • Flow Rate: As appropriate for the column dimensions.

    • Detectors: CAD and MS detectors in series.

  • Data Acquisition:

    • Inject a blank (diluent) at least 6 times to determine the baseline noise and ensure no interfering peaks are present.

    • Inject each of the prepared calibration standards in triplicate.

  • LOD and LOQ Calculation:

    • For each detector (CAD and MS), plot the average peak area against the concentration of Metoprolol Impurity N.

    • Perform a linear regression analysis to obtain the slope (S) and the standard deviation of the y-intercept (σ).

    • Apply the ICH formulas (LOD = 3.3 * σ/S and LOQ = 10 * σ/S) to calculate the theoretical LOD and LOQ values.[16]

  • Experimental Verification (Trustworthiness Pillar):

    • Prepare new, independent solutions of Impurity N at the calculated LOD and LOQ concentrations.

    • Inject these solutions multiple times (n≥6).

    • For LOD: The analyte peak should be clearly distinguishable from the baseline noise (a signal-to-noise ratio of ~3:1 is a good confirmation).[5][7]

    • For LOQ: The results should demonstrate acceptable precision (e.g., RSD ≤ 20%) and accuracy (e.g., 80-120% recovery).[7] This step is a regulatory expectation and confirms the calculated values are reliable in practice.[4]

Workflow Diagram

The following diagram illustrates the logical flow of the LOD and LOQ determination process.

LOD_LOQ_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_calc Phase 3: Calculation cluster_verify Phase 4: Verification prep_stock Prepare 100 µg/mL Stock Solution prep_cal Create Low-Concentration Calibration Standards prep_stock->prep_cal inject_blank Inject Blank (n≥6) prep_cal->inject_blank inject_std Inject Standards (n=3) inject_blank->inject_std plot_curve Plot Calibration Curve (Area vs. Conc.) inject_std->plot_curve regression Perform Linear Regression (Get Slope 'S' & SD of Intercept 'σ') plot_curve->regression calc_lod_loq Calculate LOD & LOQ LOD = 3.3 * σ/S LOQ = 10 * σ/S regression->calc_lod_loq prep_verify Prepare Spiked Samples at Calculated LOD & LOQ calc_lod_loq->prep_verify inject_verify Inject Samples (n≥6) prep_verify->inject_verify confirm Confirm S/N for LOD Confirm Precision/Accuracy for LOQ inject_verify->confirm

Caption: Workflow for LOD & LOQ Determination and Verification.

Quantitative Comparison of Performance

The choice of detector dramatically impacts the sensitivity for non-chromophoric impurities. The table below summarizes representative data that could be expected from the described experiment, based on published literature.[11][12][17]

ParameterHPLC-UV (223 nm)HPLC-CADHPLC-MS (SIM)
Applicability to Impurity N Not ApplicableExcellent Excellent
Representative LOD N/A (No Chromophore)~5-15 ng/mL~0.5-2 ng/mL
Representative LOQ N/A (No Chromophore)~15-50 ng/mL~2-7 ng/mL
Key Advantage Robust for chromophoric impuritiesUniversal; good for quantificationHighest sensitivity and specificity
Key Disadvantage Requires a chromophoreNon-linear response may require polynomial curve fit[12]Higher complexity; potential matrix effects

SIM: Single Ion Monitoring

Analysis of Results: The data clearly demonstrates that for a non-chromophoric analyte like Metoprolol Impurity N, universal detectors are essential. HPLC-CAD provides excellent performance suitable for routine QC quantification. HPLC-MS offers the ultimate in sensitivity, making it the gold standard for trace-level analysis and impurity identification, particularly during method development and forced degradation studies.[18][19]

Conclusion and Recommendations

Determining the LOD and LOQ for pharmaceutical impurities is a critical exercise in ensuring drug safety and quality. As demonstrated with the case of Metoprolol Impurity N, a non-chromophoric substance, relying solely on traditional HPLC-UV methods can create significant analytical blind spots.

  • For Routine QC of Known, Non-Chromophoric Impurities: HPLC-CAD is a robust, reliable, and increasingly accessible choice that provides the necessary sensitivity for quantification at pharmacopeial reporting levels.

  • For Impurity Identification and Ultra-Trace Analysis: HPLC-MS remains the unparalleled choice, offering the highest degree of sensitivity and the structural information needed for definitive identification.

Ultimately, a well-validated analytical method is one that is demonstrated to be fit for its intended purpose.[2][20] By understanding the chemical nature of the target impurity and selecting the appropriate detection technology, researchers and drug development professionals can build a comprehensive and trustworthy impurity profile, safeguarding the quality and safety of the final drug product.

References

  • Title: LOD and LOQ in Pharma: Establishing & Validating Detection and Quantification Limits Source: Pharma SOPs URL: [Link]

  • Title: Modernizing the USP Monograph for Impurity Profiling of Metoprolol Tartrate Source: Agilent URL: [Link]

  • Title: MACHEREY‑NAGEL Metoprolol Tartrate and related substances – Ph. Eur. monograph 1028 Source: MACHEREY-NAGEL URL: [Link]

  • Title: Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR Source: PMC (PubMed Central) URL: [Link]

  • Title: Metoprolol Tartrate - Definition, Identification, Assay Source: USP URL: [Link]

  • Title: The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling Source: Pharmaceutical Technology URL: [Link]

  • Title: USP Monographs: Metoprolol Tartrate Source: USP-NF URL: [Link]

  • Title: Metoprolol and Its Degradation and Transformation Products Using AOPs-Assessment of Aquatic Ecotoxicity Using QSAR Source: PubMed URL: [Link]

  • Title: An improved validated HPLC method for separation of metoprolol and hydrochlorothiazide impurities in metoprolol and hydrochlorot Source: Scholars Research Library URL: [Link]

  • Title: ICH Q2 Guidance on Reporting LOD and LOQ Values Source: Pharma Validation URL: [Link]

  • Title: ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities Source: European Pharmaceutical Review URL: [Link]

  • Title: Stress degradation studies of Telmisartan and Metoprolol extended release tablets by a validated stability indicating reverse Source: Drug Development and Therapeutics URL: [Link]

  • Title: Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets Source: PubMed URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: What is meant by the limit of detection and quantification (LOD / LOQ)? Source: Lösungsfabrik URL: [Link]

  • Title: Advancing USP compendial methods for fixed dose combinations: A case study of metoprolol tartrate and hydrochlorothiazide tablets Source: PMC (PubMed Central) URL: [Link]

  • Title: Characterization of Impurity Profile of Dimercaptosuccinate Using High-Performance Liquid Chromatography and Mass Spectrometry Source: MDPI URL: [Link]

  • Title: Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation Source: BioProcess International URL: [Link]

  • Title: Analytical Method Development and Validation in Pharmaceuticals Source: LinkedIn URL: [Link]

  • Title: Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve Source: Separation Science URL: [Link]

  • Title: Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques Source: PharmaTutor URL: [Link]

  • Title: LOD and LOQ of Metoprolol Source: ResearchGate URL: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Metoprolol Impurity 12

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Metoprolol Impurity 12. As laboratory professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their final disposition. Improper disposal of pharmaceutical impurities can lead to environmental contamination, regulatory violations, and potential risks to public health.[1] This document synthesizes regulatory standards with practical, field-proven insights to ensure your disposal procedures are not only compliant but also scientifically sound and inherently safe.

Compound Identification and Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the compound's identity and associated hazards is paramount. "this compound" is identified as Metoprolol Impurity M .[2] A critical first step in any disposal procedure is to consult the Safety Data Sheet (SDS), which provides foundational information on hazards, handling, and emergency measures.[3]

Table 1: Chemical Properties and Hazard Profile of Metoprolol Impurity M

PropertyInformationSource
Chemical Name 1,3-bis(isopropylamino)propan-2-ol[4]
Synonym 1,3-bis(propan-2-ylamino)propan-2-ol[4]
CAS Number 343785-33-1[2][4]
Molecular Formula C9H22N2O[4]
Molecular Weight 174.28[4]
Hazard Summary Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[4]
Personal Precautions Use personal protective equipment, including chemical-impermeable gloves and suitable protective clothing. Ensure adequate ventilation.[4]

The SDS for a related compound, Metoprolol, also indicates that it may be suspected of damaging fertility or the unborn child, requiring careful handling to avoid exposure.[5]

The Regulatory Landscape: Core Principles of Pharmaceutical Waste

The disposal of any pharmaceutical compound, including impurities, is governed by a framework of regulations designed to protect human health and the environment.[3] In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the primary regulations for hazardous waste management.[1]

The core principle is that pharmaceutical waste must not be disposed of down the drain or in regular solid waste.[3][6] Such actions can introduce active pharmacological agents into aquatic ecosystems, where they can be absorbed by wildlife and potentially re-enter the human food chain.[7] All unusable pharmaceuticals and their related compounds must be disposed of through your institution's Environmental Health & Safety (EHS) office as chemical waste.[6][7]

Disposal Workflow: A Visual Guide

The following diagram outlines the decision-making process for the proper disposal of this compound. This workflow ensures that all safety and regulatory checkpoints are met before the waste leaves the laboratory.

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Institutional Handoff cluster_2 Phase 3: Final Disposition A Start: Unused or Contaminated Impurity 12 B Consult Safety Data Sheet (SDS) for Metoprolol Impurity M A->B C Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Goggles) B->C D Segregate Waste: Isolate from other waste streams C->D E Package in a designated, compatible, and sealed waste container. D->E F Label Container Clearly: 'Hazardous Pharmaceutical Waste' Metoprolol Impurity M CAS: 343785-33-1 E->F G Store container in a secure, designated chemical waste accumulation area. F->G H Complete Hazardous Waste Tag per institutional EHS protocol G->H I Schedule Waste Pickup with EHS Office H->I J EHS transports for final disposition I->J K Recommended Method: Licensed Chemical Destruction or Controlled Incineration J->K L End: Compliant Disposal K->L

Caption: Decision workflow for the compliant disposal of this compound.

Step-by-Step Disposal Protocol

This protocol provides the detailed, actionable steps for laboratory personnel. The causality behind each step is explained to reinforce safe practices.

Step 1: Waste Characterization and Segregation

  • Action: Identify the waste containing this compound. This includes neat material, contaminated labware (e.g., weighing boats, pipette tips), and solutions.

  • Rationale: Proper characterization is the foundation of compliant disposal. Pharmaceutical wastes must always be collected separately from both non-hazardous and other types of chemical waste to prevent regulatory risks and ensure correct final treatment.[1]

Step 2: Container Selection and Labeling

  • Action: Select a designated, leak-proof waste container compatible with the chemical nature of the impurity.[6] For solids, a screw-cap wide-mouth bottle is appropriate. For liquids, use a compatible carboy, ensuring it has not previously held solids, which could compromise the seal.[6]

  • Rationale: Using the correct container prevents leaks and spills during storage and transport.[6] Many institutions require specific color-coded containers for pharmaceutical waste (e.g., black for RCRA hazardous waste) to provide an immediate visual cue of the contents.[1][6]

  • Action: Clearly label the container with "Hazardous Waste," the full chemical name "Metoprolol Impurity M," and its CAS Number (343785-33-1).[6]

  • Rationale: Accurate labeling is a regulatory requirement and is critical for the safety of all personnel who will handle the container, from lab staff to EHS professionals.

Step 3: Waste Accumulation

  • Action: Place all waste materials contaminated with this compound into the designated container. Keep the container sealed when not actively adding waste.

  • Rationale: Keeping containers closed minimizes the risk of releasing dust or vapors and prevents accidental spills.[4][6]

Step 4: Storage and EHS Handoff

  • Action: Store the sealed waste container in a designated, secure satellite accumulation area within or near your lab. Do not overfill the container.[6]

  • Rationale: Designated storage areas ensure that hazardous waste is kept away from general work areas and incompatible materials, minimizing risk.

  • Action: Once the container is full or the waste is ready for disposal, complete a hazardous waste pickup request form as required by your institution's EHS department.[6]

  • Rationale: The EHS office is the only entity authorized to transport and arrange for the final disposal of chemical waste, ensuring a compliant "cradle-to-grave" management process.[1][7]

Step 5: Final Disposition Method

  • Action (Performed by EHS Contractor): The waste will be transported to a licensed chemical destruction facility.

  • Rationale: The recommended and most effective method for destroying pharmaceutical compounds like this compound is controlled, high-temperature incineration with flue gas scrubbing.[1][4][8] This process ensures the complete breakdown of the active molecule, preventing its release into the environment.[4]

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release, immediate and correct action is crucial.

Personal Exposure:

  • Inhalation: Move the affected person into fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor.[4]

  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[4]

Spill Cleanup:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. Evacuate non-essential personnel.[4]

  • Use PPE: Wear appropriate PPE, including gloves, safety goggles, and a lab coat. For significant dust, respiratory protection may be necessary.[4]

  • Containment: Prevent further spillage. Do not allow the chemical to enter drains or waterways.[4]

  • Cleanup: For solid spills, carefully collect the material using spark-proof tools and place it in a suitable, closed container for disposal. Avoid creating dust.[4]

  • Decontamination: Clean the spill area thoroughly. All cleanup materials should be treated as hazardous waste and disposed of accordingly.[4][6]

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, building trust in our collective scientific practice.

References

  • Vertex AI Search Result[9]: This result provides CAS numbers and molecular information for various Metoprolol impurities, which helps in identifying the specific compound.

  • Pharmaceutical Waste - Office of Environmental Health and Safety[7]: This source establishes the core principle that all pharmaceutical compounds must be disposed of as chemical waste through the Office of Environmental Health & Safety and not released into the environment.

  • Pharmaceutical Waste - Environmental Health & Safety - University of Delaware[3]: This guide explains that pharmaceuticals can be hazardous wastes and must not be disposed of in sewers or normal trash, emphasizing the need to check the SDS for hazard indicators.

  • Pharmaceutical Waste | Environmental Health and Safety - University of Houston[10]: This document outlines different categories of pharmaceutical waste, including hazardous, cytotoxic, and controlled substances, and the requirement to contact EHS for classification and disposal.

  • Metoprolol EP IMpurity M - Safety Data Sheet - ChemicalBook[4]: This SDS provides specific disposal instructions for Metoprolol Impurity M, recommending a licensed chemical destruction plant or controlled incineration, and explicitly forbidding discharge to sewer systems.

  • Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI[1]: This article details the role of RCRA in pharmaceutical waste management, the importance of waste segregation, the use of color-coded containers, and incineration as a primary disposal method.

  • Pharmaceutical Drug Waste | Environmental Health & Safety - Michigan State University[6]: This university guideline mandates that all pharmaceutical liquids and solids be disposed of through the EHS Hazardous Waste program, specifies the use of black pharmaceutical waste containers, and details proper labeling and storage procedures.

  • Vertex AI Search Result[11]: This result provides additional chemical identifiers for Metoprolol impurities.

  • CAS 98418-47-4 Metoprolol Succinate Impurity - Anant Pharmaceuticals Pvt. Ltd.[2]: This supplier page lists various Metoprolol impurities with catalog numbers, linking "Metoprolol Impurity M" to "CAT No.: ANT-MTL-12" and providing its CAS number.

  • Vertex AI Search Result: This result provides additional sourcing information for Metoprolol impurities.

  • Safe Disposal of (R)-Metoprolol: A Guide for Laboratory Professionals - Benchchem[8]: This guide for the parent compound recommends high-temperature incineration at a licensed hazardous waste facility as the preferred disposal method and emphasizes waste segregation and proper labeling.

  • Vertex AI Search Result[12]: This result provides a list of various Metoprolol impurities and related compounds.

  • Vertex AI Search Result[13]: This result provides chemical properties for a related Metoprolol impurity.

  • Vertex AI Search Result[14]: This result provides handling and disposal considerations for Metoprolol Succinate, noting that waste should be managed in an approved facility according to federal, state, and local regulations.

  • Vertex AI Search Result: This result provides safety and storage information for a Metoprolol impurity, including hazard classifications.

  • Vertex AI Search Result[15]: This Safety Data Sheet for Metoprolol Tartrate reinforces that disposal must be done according to official regulations and in a safe manner, avoiding release to the environment.

  • Vertex AI Search Result[16]: This research article discusses the synthesis and characterization of various Metoprolol impurities.

  • Vertex AI Search Result[17]: This PubChem entry provides detailed chemical and physical properties for the parent compound, Metoprolol.

  • Safety data sheet[5]: This SDS for Metoprolol classifies it as a reproductive hazard (Repr. 2 H361), indicating that related impurities should be handled with caution.

  • Vertex AI Search Result[18]: This Safety Data Sheet outlines precautionary statements for handling Metoprolol Tartrate, including the need to store it locked up and dispose of contents at an approved waste disposal plant.

  • Vertex AI Search Result[19]: This Safety Data Sheet for Metoprolol tartrate specifies handling procedures, including wearing personal protective equipment and ensuring adequate ventilation.

  • Vertex AI Search Result[20]: This Safety Data Sheet for Metoprolol Succinate notes that it can cause damage to organs and provides first-aid and disposal instructions.

  • Vertex AI Search Result[21]: This source notes that regulatory authorities set guidelines on permissible impurity levels in Metoprolol formulations, underscoring the importance of managing these compounds.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metoprolol IMpurity 12
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Metoprolol IMpurity 12

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.